molecular formula C16H17N5O2 B1671768 ETP-45658

ETP-45658

Cat. No.: B1671768
M. Wt: 311.34 g/mol
InChI Key: BJVRNXSHJLDZJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETP-45658 is a PI3-kinase inhibitor, also ihibiting DNA-PK and mTOR.

Properties

IUPAC Name

3-(1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-20-15-13(10-17-20)16(21-5-7-23-8-6-21)19-14(18-15)11-3-2-4-12(22)9-11/h2-4,9-10,22H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVRNXSHJLDZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)C3=CC(=CC=C3)O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ETP-45658: A Technical Guide to its Mechanism of Action as a PI3K/AKT/mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-45658 is a potent small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activities, downstream cellular effects, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Signaling Pathway

This compound exerts its biological effects through the direct inhibition of multiple key kinases within the PI3K/AKT/mTOR signaling cascade. It functions as a multi-target inhibitor, with potent activity against Class I PI3K isoforms, as well as DNA-dependent protein kinase (DNA-PK) and mTOR.

The canonical PI3K/AKT/mTOR signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT.

Activated AKT proceeds to phosphorylate a multitude of downstream targets, leading to:

  • Promotion of cell survival: through the inhibition of pro-apoptotic proteins such as Bad and the activation of anti-apoptotic factors like NF-κB.

  • Stimulation of cell growth and proliferation: via the activation of the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis by phosphorylating p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

  • Regulation of cell cycle progression: by influencing the expression and activity of cell cycle regulators like cyclin D1.

This compound disrupts this entire cascade by inhibiting the kinase activity of PI3K, thereby preventing the production of PIP3 and the subsequent activation of AKT and its downstream effectors. Furthermore, its direct inhibition of mTOR adds another layer of pathway suppression.

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates FOXO3a FOXO3a AKT->FOXO3a Inhibits Gsk3b Gsk3-β AKT->Gsk3b Inhibits Cell Cycle Progression Cell Cycle Progression AKT->Cell Cycle Progression Promotes Cell Survival Cell Survival AKT->Cell Survival Promotes p70S6K p70S6K mTORC1->p70S6K Activates Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis Promotes Apoptosis Apoptosis FOXO3a->Apoptosis Promotes ETP45658 This compound ETP45658->PI3K Inhibits ETP45658->mTORC1 Inhibits Experimental_Workflow cluster_invitro In Vitro Cellular Assays cluster_assays Endpoint Assays cluster_analysis Data Analysis and Interpretation start Cancer Cell Culture (e.g., HT-29) treatment Treatment with this compound (Dose-Response and Time-Course) start->treatment viability Cell Viability Assay (XTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle protein Protein Analysis (ELISA/Western Blot) treatment->protein data_analysis Quantitative Data Analysis (IC50, % Apoptosis, % Cell Cycle Arrest) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein->data_analysis conclusion Elucidation of Mechanism of Action data_analysis->conclusion

ETP-45658: A Technical Guide to its PI3K Selectivity Profile and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of ETP-45658, a potent inhibitor of the phosphoinositide 3-kinase (PI3K) signaling pathway. It details the compound's selectivity profile against various PI3K isoforms and other key kinases, outlines its cellular mechanism of action, and provides representative experimental protocols for its characterization.

This compound Kinase Selectivity Profile

This compound is a potent inhibitor of Class I PI3K isoforms, demonstrating a preference for PI3Kα and PI3Kδ over PI3Kβ and PI3Kγ.[1][2][3] The inhibitor also exhibits significant activity against the related kinases DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR).[1][2][3] The inhibitory activity, measured as the half-maximal inhibitory concentration (IC50), is summarized in the tables below.

Table 1: Biochemical Inhibitory Activity of this compound against PI3K Isoforms and Other Kinases
Target KinaseIC50 (nM)
PI3Kα22.0[1][2][3]
PI3Kδ39.8[1]
PI3Kβ129.0[1][2][3]
PI3Kγ717.3[1]
mTOR152.0[1][2]
DNA-PK70.6[1][2]
PI3Kα (H1047R mutant)16.8[1]
PI3Kα (E545K mutant)13.1[1]
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeEC50 (µM)
MCF7Breast0.48[1]
PC3Prostate0.49[1]
786-ORenal2.62[1]
HCT116Colon3.53[1]
U251Glioblastoma5.56[1]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[4][5] Inhibition of PI3K prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels leads to decreased activation and phosphorylation of downstream effectors, most notably the serine/threonine kinase AKT.[1][5]

The consequences of this pathway inhibition include:

  • Reduced Phosphorylation of AKT Substrates: this compound treatment leads to a dose-dependent decrease in the phosphorylation of key AKT substrates, including FOXO3a, GSK3-β, and the mTOR substrate p70 S6K.[1]

  • FOXO3a Nuclear Translocation: By preventing AKT-mediated phosphorylation, this compound promotes the nuclear accumulation of the transcription factor FOXO3a, which in turn activates the expression of genes involved in cell cycle arrest and apoptosis.[1][5]

  • Cell Cycle Arrest: The compound induces a potent G1 phase cell cycle arrest in cancer cells.[1][4]

  • Induction of Apoptosis: In colon cancer cell lines, this compound has been shown to induce apoptosis, evidenced by increased Annexin V binding, activation of caspases 3 and 7, and impaired mitochondrial membrane potential.[4][6]

PI3K_Pathway Figure 1: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3  P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT P mTORC1 mTORC1 AKT->mTORC1 P FOXO3a_cyto FOXO3a AKT->FOXO3a_cyto  P (Inhibition) GSK3b GSK3-β AKT->GSK3b  P (Inhibition) p70S6K p70 S6K mTORC1->p70S6K P FOXO3a_nuc FOXO3a FOXO3a_cyto->FOXO3a_nuc Translocation CellCycleArrest Cell Cycle Arrest & Apoptosis Genes FOXO3a_nuc->CellCycleArrest Transcription DNA_PK_node DNA-PK ETP This compound ETP->PI3K ETP->mTORC1 ETP->DNA_PK_node

Caption: Figure 1: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following sections describe representative, generalized protocols for determining the kinase selectivity and cellular activity of a PI3K inhibitor like this compound, based on standard methodologies in the field.[7][8][9]

In Vitro Kinase Inhibition Assay (Biochemical Selectivity)

This protocol describes a radiometric assay to determine the IC50 value of an inhibitor against a purified kinase.

Materials:

  • Purified, recombinant kinase enzymes (e.g., PI3Kα, β, γ, δ, mTOR, DNA-PK).

  • Lipid substrate (e.g., Phosphatidylinositol).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 5 mM MgCl2, 0.25 mM EDTA.

  • ATP solution containing [γ-32P]ATP.

  • This compound stock solution in DMSO.

  • Termination Solution: 1 M HCl.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in DMSO, typically ranging from 1 nM to 10 µM.

  • In a reaction plate, add the assay buffer, lipid substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding the purified kinase enzyme followed immediately by the ATP/[γ-32P]ATP solution.

  • Incubate the reaction at room temperature for a defined period (e.g., 20-60 minutes).

  • Terminate the reaction by adding 1 M HCl.

  • Extract the phosphorylated lipids using a chloroform/methanol mixture.

  • Quantify the amount of incorporated 32P using a scintillation counter.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value using a sigmoidal dose-response curve fit (variable slope).

Western Blot for Phospho-AKT (Cellular Activity)

This protocol is used to confirm that the inhibitor is active in a cellular context by measuring the phosphorylation status of a key downstream target, AKT.

Materials:

  • Cancer cell line (e.g., MCF7 or PC3).

  • Complete cell culture medium.

  • This compound stock solution in DMSO.

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF membrane and transfer apparatus.

  • Blocking Buffer: 5% non-fat milk or BSA in TBST.

  • Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-total-AKT, Mouse anti-β-actin.

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 1-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with antibodies for total AKT and a loading control like β-actin.

Workflow Figure 2: General Workflow for PI3K Inhibitor Characterization cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays b1 Source Purified Kinase Enzymes (PI3Kα, β, δ, γ, mTOR, etc.) b2 Perform In Vitro Kinase Assay with Inhibitor Dilutions b1->b2 b3 Quantify Kinase Activity (e.g., Radiometric, TR-FRET) b2->b3 b4 Calculate IC50 Values & Determine Selectivity Profile b3->b4 c1 Select Cancer Cell Lines b4->c1 Inform Cellular Studies c2 Treat Cells with Inhibitor c1->c2 c3 Assess Target Engagement (e.g., Western Blot for p-AKT) c2->c3 c4 Measure Phenotypic Outcomes (Proliferation, Apoptosis, Cell Cycle) c2->c4 c5 Calculate EC50 Values c4->c5

References

ETP-45658 targets in the PI3K/AKT/mTOR pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to ETP-45658: Targeting the PI3K/AKT/mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent small molecule inhibitor that targets key kinases within the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling cascade.[1][2] This pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide variety of human cancers, making it a prime target for therapeutic intervention. This compound has demonstrated inhibitory activity against multiple members of the PI3K family and mTOR, positioning it as a significant tool for cancer research and potential therapeutic development. This document provides a comprehensive technical overview of this compound, including its target profile, methodologies for its evaluation, and a visualization of its mechanism of action.

Quantitative Inhibitory Activity of this compound

The efficacy of this compound has been quantified through various biochemical assays, with its inhibitory concentration at 50% (IC50) determined for several key kinases. The data presented below summarizes the potent and differential inhibitory profile of this compound.

Target KinaseIC50 (nM)
PI3Kα22.0[1]
PI3Kβ129.0[1]
PI3Kδ39.8[1]
PI3Kγ717.3[1]
mTOR152.0[1]
DNA-PK70.6[1]
PI3Kα (H1047R mutant)16.8[1]
PI3Kα (E545K mutant)13.1[1]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of PI3K and mTOR. The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and highlights the points of inhibition by this compound.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Activation) TSC1_2 TSC1/TSC2 AKT->TSC1_2 Inhibition Rheb Rheb-GTP TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation (Activation) _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation (Inhibition) Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth _4EBP1->Cell_Growth Inhibition ETP_45658 This compound ETP_45658->PI3K ETP_45658->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway with this compound inhibition points.

Experimental Protocols

The characterization of this compound involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assay (Generic Protocol)

This protocol is a generalized procedure for determining the IC50 values of this compound against purified kinases.

Objective: To quantify the in vitro inhibitory activity of this compound against target kinases.

Materials:

  • Purified recombinant kinase (e.g., PI3Kα, mTOR)

  • Kinase-specific substrate (e.g., PIP2 for PI3K)

  • ATP (Adenosine triphosphate)

  • This compound (serial dilutions)

  • Kinase reaction buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • In a microplate, add the kinase, its substrate, and the kinase reaction buffer.

  • Add the diluted this compound or vehicle control to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Western Blot for Pathway Inhibition

This protocol assesses the effect of this compound on the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR pathway within a cellular context.

Objective: To determine the cellular potency of this compound by measuring the inhibition of phosphorylation of AKT and other downstream targets.

Materials:

  • Cancer cell line (e.g., HT-29, PC3, MCF7)

  • Cell culture medium and supplements

  • This compound

  • Growth factors (e.g., IGF-1, EGF) for pathway stimulation

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-p-S6K, anti-total S6K)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Starve the cells in serum-free medium for a specified period (e.g., 4-24 hours).

  • Pre-treat the cells with various concentrations of this compound for a defined time (e.g., 1-2 hours).

  • Stimulate the cells with a growth factor to activate the PI3K/AKT/mTOR pathway.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a PI3K/AKT/mTOR pathway inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assays (IC50 Determination) Cell_Based_Assay Cell-Based Pathway Assays (Western Blot, ELISA) Biochemical_Assay->Cell_Based_Assay Confirm Cellular Activity Proliferation_Assay Cell Proliferation/ Viability Assays (XTT, etc.) Cell_Based_Assay->Proliferation_Assay Assess Functional Effect Apoptosis_Assay Apoptosis & Cell Cycle Assays (Flow Cytometry) Proliferation_Assay->Apoptosis_Assay Elucidate Mechanism PK_Studies Pharmacokinetic (PK) Studies Apoptosis_Assay->PK_Studies Transition to In Vivo PD_Studies Pharmacodynamic (PD) Studies (Tumor p-AKT) PK_Studies->PD_Studies Establish Dose-Response Efficacy_Studies Xenograft Efficacy Studies PD_Studies->Efficacy_Studies Evaluate Anti-Tumor Activity Tox_Studies Toxicology Studies Efficacy_Studies->Tox_Studies Assess Safety Profile

Caption: Preclinical evaluation workflow for a PI3K/mTOR inhibitor.

Conclusion

This compound is a potent inhibitor of the PI3K/AKT/mTOR pathway with well-characterized in vitro activity. The provided data and protocols offer a foundational guide for researchers and drug development professionals interested in utilizing this compound for further investigation into the roles of this critical signaling pathway in cancer and for the development of novel therapeutic strategies. The methodologies outlined here represent standard approaches for the evaluation of PI3K/mTOR inhibitors and can be adapted for specific research needs.

References

chemical structure and properties of ETP-45658

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to ETP-45658: Chemical Structure, Properties, and Mechanism of Action

Introduction

This compound is a potent small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] Due to the frequent over-activation of this pathway in various human cancers, this compound has emerged as a significant tool for cancer research.[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 3-[1-Methyl-4-(4-morpholinyl)-1H-imidazo[4,5-c]pyridin-6-yl]-phenol, is a heterocyclic compound. Its structure is characterized by a central imidazopyridine core linked to a phenol group and a morpholine moiety.

Chemical and Physical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
IUPAC Name 3-[1-Methyl-4-(4-morpholinyl)-1H-imidazo[4,5-c]pyridin-6-yl]-phenol-
CAS Number 1198357-79-7[4][5]
Molecular Formula C₁₆H₁₇N₅O₂[5]
Molecular Weight 311.34 g/mol [4][5]
SMILES CN2C1=NC(C3=CC(O)=CC=C3)=NC(N4CCOCC4)=C1C=N2[5]
Purity ≥98% (HPLC)[5]
Solubility Soluble in DMSO at 60 mg/mL (192.72 mM)[4]
Storage (Powder) -20°C for up to 3 years[4]
Storage (In Solvent) -80°C for up to 1 year[4]

Biological Activity and Mechanism of Action

This compound is a multi-kinase inhibitor, demonstrating potent activity against several key enzymes in the PI3K/Akt/mTOR signaling pathway.[2] This pathway is crucial for regulating the cell cycle, and its dysregulation is a hallmark of many cancers.[1]

Kinase Inhibitory Profile

This compound exhibits potent inhibitory activity against Class I PI3K isoforms and other related kinases. The half-maximal inhibitory concentrations (IC₅₀) are detailed below.

Target KinaseIC₅₀ (nM)Reference(s)
PI3Kα 22.0[2]
PI3Kδ 39.8 (or 30)[2][4]
PI3Kβ 129.0[2]
PI3Kγ 717.3 (or 710)[2][4]
PI3Kα (H1047R mutant) 16.8[2]
PI3Kα (E545K mutant) 13.1[2]
DNA-PK 70.6[2][4][5]
mTOR 152.0[2][4][5]
Cellular Effects and Signaling Pathway

By inhibiting PI3K and mTOR, this compound blocks the phosphorylation and activation of the downstream kinase Akt.[2] This initiates a cascade of events, including:

  • Activation of FOXO Transcription Factors: Inhibition of Akt prevents the phosphorylation of Forkhead box O (FOXO) proteins.[2] This allows FOXO proteins, such as FOXO3a, to translocate from the cytoplasm to the nucleus, where they regulate the expression of genes involved in cell cycle arrest and apoptosis.[2][6] this compound has been shown to induce a dose-dependent increase in the nuclear translocation of GFP-FOXO.[2]

  • Decreased Phosphorylation of Downstream Effectors: Treatment with this compound leads to a significant reduction in the phosphorylation of Akt substrates, including GSK3-β and the mTOR substrate p70 S6K.[2]

  • Cell Cycle Arrest: The compound induces a clear G1 phase cell cycle arrest in cancer cells.[2][7] This is consistent with the nuclear activation of FOXO proteins, which can upregulate cell cycle inhibitors.[6][8]

  • Induction of Apoptosis: In colon cancer cells, this compound has been shown to induce apoptosis by impairing mitochondrial membrane potential and increasing the activity of caspases 3 and 7.[7][9]

The diagram below illustrates the mechanism of action of this compound within the PI3K/Akt/mTOR signaling pathway.

ETP45658_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates FOXO FOXO AKT->FOXO Inhibits (Phosphorylates, Cytoplasmic Sequestration) GSK3b GSK3-β AKT->GSK3b Inhibits p70S6K p70S6K mTORC1->p70S6K Activates Proliferation Cell Growth & Proliferation p70S6K->Proliferation FOXO_nuc FOXO FOXO->FOXO_nuc Nuclear Translocation ETP This compound ETP->PI3K Inhibits ETP->mTORC1 Inhibits Gene_Exp Gene Expression (Cell Cycle Arrest, Apoptosis) FOXO_nuc->Gene_Exp Promotes

Caption: PI3K/Akt/mTOR pathway inhibition by this compound.

In Vitro and In Vivo Efficacy

This compound has demonstrated significant anti-proliferative effects across a range of cancer cell lines and in preclinical models.

Anti-Proliferative Activity

The half-maximal effective concentrations (EC₅₀) for inhibiting the proliferation of various human cancer cell lines are listed below.

Cell LineCancer TypeEC₅₀ (µM)Reference(s)
MCF7 Breast Cancer0.48[2]
PC3 Prostate Cancer0.49[2]
786-O Renal Cancer2.62[2]
HCT116 Colon Cancer3.53[2]
U251 Glioblastoma5.56[2]
HT-29 Colon CancerIC₅₀ determined[7]
In Vivo Activity

In a study involving transgenic mice, administration of this compound at a dose of 22.7 mg/kg resulted in a discernible decrease in the levels of phosphorylated Akt on serine 473 in mammary ducts, confirming its ability to modulate the PI3K pathway in vivo.[2]

Key Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the activity of this compound. For complete details, consultation of the cited primary literature is recommended.[2][7][10]

Protocol: Western Blot Analysis of Protein Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation status of key signaling proteins.

  • Cell Culture and Treatment: U2OS osteosarcoma cells are cultured in appropriate media. Cells are then treated with 10 µM this compound or a vehicle control (e.g., DMSO) for 4 hours.[2]

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated proteins (e.g., p-Akt Ser473, p-FOXO3a Thr32, p-GSK3-β Ser9) and total proteins.[2]

  • Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used for quantification.

Protocol: Cell Viability and Apoptosis Assays in HT-29 Cells

This workflow is used to determine the anti-cancer effects of this compound on colon cancer cells.[7][9]

  • Cell Viability (XTT Assay):

    • HT-29 cells are seeded in 96-well plates and treated with varying concentrations of this compound.

    • Following incubation, XTT reagent is added to each well.

    • The absorbance, which is proportional to the number of viable cells, is measured using a microplate reader to determine the IC₅₀ value.[7]

  • Apoptosis Analysis (Flow Cytometry):

    • Cells are treated with an IC₅₀ concentration of this compound.

    • Annexin V/PI Staining: Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic cells.

    • Caspase 3/7 Activity: A fluorescent substrate for active caspases 3 and 7 is added to treated cells to measure apoptosis execution.

    • Mitochondrial Membrane Potential: Cells are stained with a potentiometric dye (e.g., JC-1, TMRE) to assess mitochondrial health. A loss of potential is an early marker of apoptosis.[7][9]

  • Apoptosis Marker Analysis (ELISA):

    • Cell lysates from treated HT-29 cells are prepared.

    • ELISA kits are used to quantify the levels of pro-apoptotic (Bax, cleaved Caspase-3, cleaved PARP) and anti-apoptotic (Bcl-2) proteins.[7][9]

The diagram below outlines the experimental workflow for assessing the apoptotic effects of this compound.

ETP45658_Apoptosis_Workflow cluster_viability Cell Viability Assessment cluster_apoptosis Apoptosis Assessment (at IC50) Start Seed HT-29 Colon Cancer Cells Treat Treat with this compound (Varying Concentrations) Start->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate XTT Perform XTT Assay Incubate->XTT Harvest Harvest Cells Incubate->Harvest IC50 Calculate IC50 Value XTT->IC50 Flow Flow Cytometry Analysis Harvest->Flow ELISA ELISA for Apoptotic Proteins Harvest->ELISA Annexin Annexin V / PI Staining Flow->Annexin Caspase Caspase 3/7 Activity Flow->Caspase Mito Mitochondrial Membrane Potential Flow->Mito Bax Measure Bax, Bcl-2, Cleaved Caspase-3, Cleaved PARP ELISA->Bax

Caption: Workflow for apoptosis assessment in this compound-treated cells.

Conclusion

This compound is a well-characterized, potent inhibitor of the PI3K/Akt/mTOR signaling axis with demonstrated efficacy in vitro and in vivo. Its ability to induce cell cycle arrest and apoptosis in various cancer cell models makes it an invaluable research tool for studying cancer biology and evaluating the therapeutic potential of PI3K pathway inhibition. The detailed protocols and compiled data in this guide serve as a foundational resource for scientists investigating the multifaceted roles of this critical signaling pathway.

References

ETP-45658: A Technical Whitepaper on a Novel PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-45658 is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. This document provides a comprehensive technical overview of the discovery, preclinical development, and mechanism of action of this compound. The information presented is collated from peer-reviewed scientific literature and publicly available data, intended to serve as a resource for researchers and drug development professionals interested in this compound and the broader field of PI3K/mTOR inhibition. While this compound has demonstrated significant preclinical anti-cancer activity, there is no publicly available information regarding its advancement into clinical trials.

Discovery and Rationale

The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a crucial role in cell growth, proliferation, survival, and metabolism.[1] The discovery of this compound was the result of a chemical interrogation of compounds that could modulate the nuclear translocation of the transcription factor FOXO3a, a key downstream effector of the PI3K pathway. The pyrazolo[3,4-d]pyrimidine scaffold was identified as a promising chemical starting point for the development of potent PI3K inhibitors.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of Class I PI3K isoforms and mTOR. By blocking the activity of these kinases, this compound prevents the phosphorylation of key downstream signaling molecules, including AKT and S6 kinase. This leads to the activation of the tumor suppressor FOXO3a and ultimately results in cell cycle arrest and apoptosis in cancer cells.

In Vitro Activity

Kinase Inhibition

This compound has been shown to be a potent inhibitor of several kinases, with the highest potency against the alpha and delta isoforms of PI3K.

TargetIC50 (nM)
PI3Kα22
PI3Kδ30
PI3Kβ129
PI3Kγ710
DNA-PK70.6
mTOR152
Data compiled from commercially available technical datasheets.
Cellular Activity

This compound has demonstrated potent anti-proliferative activity across a range of cancer cell lines.

Cell LineCancer TypeEC50 (µM)
HT-29Colon CancerNot explicitly stated, but demonstrated dose-dependent antiproliferative effects.[1]

In HT-29 colon cancer cells, treatment with this compound at its IC50 concentration led to:

  • Increased apoptosis.[1]

  • Cell cycle arrest at the G0/G1 phase.[1]

  • Induction of caspase 3/7 activity.[1]

  • Impaired mitochondrial membrane potential.[1]

  • Decreased total antioxidant status (TAS) and increased total oxidant status (TOS).[1]

  • Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[1]

  • Increased levels of cleaved caspase-3 and cleaved PARP.[1]

  • Increased levels of the DNA damage marker 8-oxo-dG.[1]

In Vivo Preclinical Data

In vivo studies have shown that this compound can effectively modulate the PI3K pathway. Administration of this compound has been observed to reduce the phosphorylation levels of Akt in vivo, confirming its target engagement in a whole-animal setting.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for the characterization of this compound. For detailed, step-by-step protocols, please refer to the original publications.

Cell Viability Assay (XTT Assay)

HT-29 colon cancer cells were seeded in 96-well plates and treated with varying concentrations of this compound. Following incubation, XTT reagent was added to each well, and the absorbance was measured to determine cell viability.[1]

Apoptosis, Cell Cycle, and Caspase Activity (Flow Cytometry)

HT-29 cells were treated with this compound, harvested, and stained with appropriate fluorescent dyes (e.g., Annexin V for apoptosis, propidium iodide for cell cycle, and specific substrates for caspase activity). The stained cells were then analyzed by flow cytometry to quantify the respective cellular states.[1]

Protein Level Analysis (ELISA)

The levels of various proteins (TAS, TOS, Bax, Bcl-2, cleaved caspase-3, cleaved PARP, and 8-oxo-dG) in HT-29 cell lysates were quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[1]

Visualizations

Signaling Pathway of this compound

ETP_45658_Pathway ETP_45658 This compound PI3K PI3K ETP_45658->PI3K mTOR mTOR ETP_45658->mTOR AKT AKT PI3K->AKT Proliferation Cell Proliferation mTOR->Proliferation FOXO3a FOXO3a AKT->FOXO3a CellCycle Cell Cycle Progression FOXO3a->CellCycle Apoptosis Apoptosis FOXO3a->Apoptosis CellCycle->Proliferation ETP_45658_Workflow start HT-29 Cell Culture treat Treatment with this compound start->treat xtt XTT Cell Viability Assay treat->xtt flow Flow Cytometry Analysis (Apoptosis, Cell Cycle, Caspase Activity) treat->flow elisa ELISA (Protein Quantification) treat->elisa end Data Analysis xtt->end flow->end elisa->end

References

ETP-45658 (CAS: 1198357-79-7): A Technical Guide to a Multi-Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ETP-45658 is a potent, cell-permeable small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently hyperactivated in human cancers. This compound demonstrates a multi-kinase inhibitory profile, primarily acting on Class I PI3K isoforms (α, δ, β, γ) and also showing significant activity against DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR).[1][2][3] By suppressing the PI3K/AKT/mTOR axis, this compound triggers a cascade of downstream effects, including the nuclear translocation of FOXO3a transcription factors, leading to a potent, p53-independent cell cycle arrest at the G0/G1 phase.[4][5] Furthermore, this compound induces apoptosis in cancer cells through the modulation of Bcl-2 family proteins and activation of caspases, making it a compound of significant interest for oncological research and development.[4][6]

Core Mechanism of Action

This compound exerts its primary anticancer effects by inhibiting key kinases in the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. In many tumors, this pathway is constitutively active, driving malignant progression.

This compound's inhibition of PI3K prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockage prevents the recruitment and activation of downstream kinases, most notably AKT. The subsequent lack of AKT activation allows the FOXO3a transcription factor to translocate to the nucleus, where it upregulates genes responsible for cell cycle arrest and apoptosis.[1][4] The compound's additional inhibition of mTOR and DNA-PK further contributes to its anti-proliferative and pro-apoptotic activity.[1][2][3]

Quantitative Data

Table 1: In Vitro Kinase Inhibition Profile of this compound
Target KinaseIC50 (nM)Notes
PI3Kα 22Also inhibits mutant forms H1047R (16.8 nM) and E545K (13.1 nM)[2]
PI3Kδ 30[1]
PI3Kβ 129[1]
PI3Kγ 710[1]
DNA-PK 70.6[1][2]
mTOR 152[1][2]
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeEC50 (µM)
MCF7 Breast Cancer0.48
PC3 Prostate Cancer0.49
786-O Renal Cancer2.62
HCT116 Colon Cancer3.53
U251 Glioblastoma5.56
HT-29 Colon Cancer19.3 (IC50)[3]

(Data sourced from MedchemExpress unless otherwise noted[2])

Signaling Pathways and Visualizations

PI3K/AKT/mTOR Inhibition Pathway

This compound targets multiple nodes in the PI3K/AKT/mTOR pathway. The diagram below illustrates the primary mechanism of action, leading to cell cycle arrest and apoptosis.

ETP45658_Pathway cluster_nuc Nucleus cluster_cyto Cytoplasm ETP This compound PI3K PI3K ETP->PI3K mTOR mTOR ETP->mTOR DNAPK DNA-PK ETP->DNAPK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K pAKT p-AKT (Active) PIP3->pAKT activates AKT AKT FOXO3a_cyto FOXO3a (Cytoplasm) pAKT->FOXO3a_cyto phosphorylates & retains in cytoplasm p70S6K p70 S6K pAKT->p70S6K GSK3b GSK3β pAKT->GSK3b CellCycle Cell Cycle Progression (Cyclin D1) pAKT->CellCycle FOXO3a_nuc FOXO3a (Nucleus) FOXO3a_cyto->FOXO3a_nuc Translocation (when p-AKT is low) GeneTx Gene Transcription (p21, p27) FOXO3a_nuc->GeneTx Proliferation Cell Proliferation CellCycle->Proliferation Apoptosis Apoptosis GeneTx->CellCycle inhibits GeneTx->Apoptosis promotes

Caption: this compound inhibits PI3K, mTOR, and DNA-PK, leading to FOXO3a activation.

Key Experimental Protocols

Disclaimer: The following are generalized protocols based on cited literature. For exact, detailed methodologies, please refer to the original publications.

Cell Viability / Proliferation Assay (MTT/XTT-based)

This protocol assesses the effect of this compound on cancer cell proliferation.

  • Cell Plating: Seed cancer cells (e.g., MCF7, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for the desired time period (e.g., 72 hours).

  • Reagent Addition: Add 10-20 µL of MTT (5 mg/mL in PBS) or a ready-to-use XTT/MTS reagent to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization (MTT only): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT; 450 nm for XTT).

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine EC50/IC50 values using non-linear regression analysis.

Cell_Viability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout plate Seed cells in 96-well plate adhere Incubate 24h (Adhesion) plate->adhere treat Treat with this compound (Serial Dilutions) adhere->treat incubate Incubate 72h treat->incubate add_mtt Add MTT/XTT Reagent incubate->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt read Read Absorbance incubate_mtt->read

Caption: Workflow for assessing cell viability after this compound treatment.

Western Blot for Protein Phosphorylation (e.g., p-AKT)

This protocol measures the levels of specific proteins and their phosphorylation status to confirm pathway inhibition.

  • Cell Culture and Treatment: Grow cells (e.g., U2OS, MCF-7) to 70-80% confluency in 6-well plates. Treat with desired concentrations of this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 4 hours).

  • Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-AKT Ser473, anti-total-AKT, anti-GAPDH) overnight at 4°C, diluted in blocking buffer.

  • Washing and Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Culture cells (e.g., PC3) and treat with this compound (e.g., 10 µM) or vehicle for 24 hours.

  • Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours or overnight.

  • Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 20,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to gate on single cells and model the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G0/G1 peak indicates a G1 arrest.[2]

Cell_Cycle_Workflow treat 1. Treat Cells (e.g., 24h with this compound) harvest 2. Harvest & Wash Cells treat->harvest fix 3. Fix in Cold 70% Ethanol harvest->fix stain 4. Stain with Propidium Iodide & RNase A fix->stain acquire 5. Acquire on Flow Cytometer stain->acquire analyze 6. Analyze DNA Content (G0/G1, S, G2/M phases) acquire->analyze

Caption: Workflow for cell cycle analysis via flow cytometry.

Conclusion

This compound is a valuable research tool for interrogating the PI3K/AKT/mTOR signaling network. Its well-characterized inhibitory profile against multiple key kinases results in robust and reproducible downstream biological effects, including cell cycle arrest and apoptosis, across a range of cancer cell types. The data and protocols summarized in this guide provide a comprehensive overview for scientists investigating this pathway and exploring novel therapeutic strategies for cancer.

References

In Vitro Efficacy of ETP-45658: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the potent and selective PI3K/mTOR inhibitor, ETP-45658, reveals significant anti-proliferative activity across various cancer cell lines. This guide provides a comprehensive overview of its in vitro performance, detailed experimental methodologies, and the underlying signaling pathways.

This compound is a small molecule inhibitor targeting the phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways, crucial signaling cascades frequently dysregulated in cancer. This document outlines the in vitro activity of this compound, presenting key quantitative data, experimental protocols, and visual representations of its mechanism of action to support further research and drug development efforts.

Quantitative Assessment of In Vitro Activity

The inhibitory potency of this compound has been evaluated against various isoforms of the PI3K enzyme, as well as mTOR and the DNA-dependent protein kinase (DNA-PK). The half-maximal inhibitory concentrations (IC50) are summarized below, demonstrating a strong inhibitory profile.

Target EnzymeIC50 (nM)
PI3Kα22[1]
PI3Kβ129[1]
PI3Kδ30[1]
PI3Kγ710[1]
DNA-PK70.6[1]
mTOR152[1]

The anti-proliferative effects of this compound have been demonstrated in the HT-29 human colon cancer cell line.

Cell LineCancer TypeIC50 (µM)
HT-29Colon Cancer19.3[2]

Mechanism of Action: The PI3K/AKT/mTOR Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active, driving tumorigenesis. This compound's inhibition of PI3K and mTOR disrupts this signaling cascade, leading to downstream effects such as cell cycle arrest and apoptosis.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound This compound This compound->PI3K This compound->mTORC1

This compound inhibits the PI3K/AKT/mTOR signaling pathway.

Cellular Effects of this compound on Cancer Cell Lines

In the HT-29 colon cancer cell line, treatment with this compound has been shown to induce a cascade of cellular events culminating in apoptosis (programmed cell death).[3] Key observed effects include:

  • Induction of Apoptosis: this compound treatment leads to an increase in the binding of Annexin V, a marker for early apoptosis.[3]

  • Cell Cycle Arrest: The compound causes a halt in the cell cycle at the G0/G1 phase, preventing cells from progressing to DNA synthesis and division.[3]

  • Activation of Caspases: An increase in the activity of caspase-3 and caspase-7, key executioner enzymes in the apoptotic pathway, is observed.[3]

Cellular_Effects This compound This compound PI3K/mTOR Inhibition PI3K/mTOR Inhibition This compound->PI3K/mTOR Inhibition Cell Cycle Arrest (G0/G1) Cell Cycle Arrest (G0/G1) PI3K/mTOR Inhibition->Cell Cycle Arrest (G0/G1) Caspase-3/7 Activation Caspase-3/7 Activation PI3K/mTOR Inhibition->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7 Activation->Apoptosis

Cellular consequences of this compound treatment.

Experimental Protocols

Detailed methodologies for the key assays used to characterize the in vitro activity of this compound are provided below.

Cell Viability and Proliferation Assay (XTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow:

XTT_Workflow cluster_0 Cell Culture cluster_1 Assay Procedure Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Add XTT Reagent Add XTT Reagent Incubate->Add XTT Reagent Incubate (Color Development) Incubate (Color Development) Add XTT Reagent->Incubate (Color Development) Measure Absorbance Measure Absorbance Incubate (Color Development)->Measure Absorbance

Workflow for the XTT cell viability assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • Reagent Addition: Add the XTT labeling mixture to each well.

  • Color Development: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of XTT to a colored formazan product by metabolically active cells.

  • Absorbance Measurement: Measure the absorbance of each well at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Workflow Treat Cells Treat Cells Harvest & Wash Harvest & Wash Treat Cells->Harvest & Wash Stain (Annexin V & PI) Stain (Annexin V & PI) Harvest & Wash->Stain (Annexin V & PI) Flow Cytometry Analysis Flow Cytometry Analysis Stain (Annexin V & PI)->Flow Cytometry Analysis

Workflow for apoptosis detection by flow cytometry.

Detailed Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Workflow:

Caspase_Workflow Lyse Treated Cells Lyse Treated Cells Add Caspase Substrate Add Caspase Substrate Lyse Treated Cells->Add Caspase Substrate Incubate Incubate Add Caspase Substrate->Incubate Measure Luminescence/Fluorescence Measure Luminescence/Fluorescence Incubate->Measure Luminescence/Fluorescence

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the mTOR Inhibitory Activity of ETP-45658

This technical guide provides a comprehensive overview of the mTOR inhibitory activity of this compound, a potent phosphoinositide 3-kinase (PI3K) and mTOR inhibitor. The document details its inhibitory concentrations (IC50), the experimental methodologies used for its characterization, and its position within the PI3K/AKT/mTOR signaling pathway.

Data Presentation: this compound IC50 Values

This compound has been characterized as a potent inhibitor of Class I PI3K isoforms, DNA-dependent protein kinase (DNA-PK), and the mammalian target of rapamycin (mTOR). The IC50 values, representing the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%, are summarized below.

Target EnzymeIC50 Value (nM)
mTOR 152 [1][2][3]
DNA-PK70.6[1][2][3]
PI3Kα22[1][2][3]
PI3Kα (H1047R mutant)16.8[3]
PI3Kα (E545K mutant)13.1[3]
PI3Kδ30[1][2]
PI3Kβ129[1][2][3]
PI3Kγ710[1][2]

Signaling Pathway and Mechanism of Action

This compound exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of numerous cellular processes including cell growth, proliferation, survival, and metabolism.[4][5][6] The pathway is often hyperactivated in various cancers. This compound's inhibition of PI3K prevents the phosphorylation and activation of AKT, a key downstream effector. This in turn leads to the modulation of numerous AKT substrates, including the FOXO transcription factors, and a reduction in the activity of the mTOR complex.[7]

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates p70S6K p70 S6K mTORC1->p70S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis Promotes EIF4EBP1->Protein_Synthesis Inhibits ETP45658 This compound ETP45658->PI3K Inhibits ETP45658->mTORC1 Inhibits Growth_Factor Growth Factor Growth_Factor->RTK

PI3K/AKT/mTOR signaling pathway with this compound inhibition points.

Experimental Protocols

The characterization of this compound's anticancer effects involves a variety of in vitro assays. These studies typically investigate the compound's impact on cell viability, apoptosis, cell cycle progression, and the modulation of specific signaling proteins.

Cell Viability and Proliferation Assays
  • Objective: To determine the dose-dependent cytotoxic and antiproliferative effects of this compound on cancer cell lines.

  • Methodology (e.g., XTT Assay):

    • Cancer cells (e.g., HT-29 colon cancer cells) are seeded in 96-well plates and allowed to adhere overnight.[6]

    • Cells are then treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • The XTT (or similar, e.g., MTT) reagent is added to each well. Metabolically active, viable cells convert the tetrazolium salt (XTT) into a colored formazan product.

    • The absorbance of the formazan product is measured using a spectrophotometer (e.g., at 450 nm).

    • Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value for cell proliferation is determined.

Apoptosis and Cell Cycle Analysis
  • Objective: To determine if this compound induces programmed cell death (apoptosis) and/or causes cell cycle arrest.

  • Methodology (Flow Cytometry):

    • Apoptosis: Cells are treated with this compound at its IC50 concentration. They are then harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like Propidium Iodide (PI) or DAPI (which enters late apoptotic/necrotic cells with compromised membranes).[6][8]

    • Cell Cycle: Treated cells are fixed, permeabilized, and stained with a DNA-intercalating dye (e.g., PI). The fluorescence intensity of the dye is proportional to the DNA content.

    • Stained cells are analyzed by a flow cytometer. The resulting data reveals the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) and the proportion of apoptotic cells.[6][8] Studies have shown this compound can arrest the cell cycle at the G0/G1 phase.[6][8]

Protein Expression and Phosphorylation Analysis
  • Objective: To confirm the mechanism of action by measuring changes in the levels and phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway.

  • Methodology (Immunoblotting/Western Blot):

    • Cells are treated with this compound for a defined period.

    • Total protein is extracted from the cells using lysis buffers.

    • Protein concentration is quantified (e.g., using a BCA assay).

    • Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is incubated with primary antibodies specific to the target proteins (e.g., total AKT, phospho-AKT (Ser473), total p70 S6K, phospho-p70 S6K).[3]

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

    • The resulting bands are visualized, confirming whether this compound treatment reduces the phosphorylation of key downstream targets of PI3K and mTOR.[3]

Experimental_Workflow cluster_prep Cell Culture & Treatment cluster_assays Downstream Assays cluster_endpoints Data Analysis & Endpoints start Seed Cancer Cell Lines treatment Treat with varying concentrations of This compound start->treatment viability Cell Viability Assay (e.g., XTT/MTT) treatment->viability flow Flow Cytometry treatment->flow western Immunoblotting (Western Blot) treatment->western ic50 Determine IC50 (Proliferation) viability->ic50 apoptosis Quantify Apoptosis flow->apoptosis cell_cycle Analyze Cell Cycle (e.g., G1 Arrest) flow->cell_cycle protein Measure Protein Phosphorylation (e.g., p-AKT) western->protein

References

Methodological & Application

Application Notes and Protocols for ETP-45658 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-45658 is a potent small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K), mTOR, and DNA-dependent protein kinase (DNA-PK) signaling pathways.[1][2] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a key target for therapeutic intervention.[3][4] this compound has demonstrated anti-proliferative effects in various cancer cell lines, inducing cell cycle arrest and apoptosis.[4] These application notes provide detailed protocols for the use of this compound in preclinical in vivo mouse models to evaluate its anti-tumor efficacy and pharmacodynamic effects.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting key kinases in the PI3K/AKT/mTOR signaling pathway. This dual inhibition can lead to a more profound and sustained blockade of the pathway compared to inhibitors targeting a single kinase. The primary mechanism of action involves the induction of apoptosis (programmed cell death) and arrest of the cell cycle at the G0/G1 phase.[4]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC₅₀ (nM)
PI3Kα22
PI3Kβ129
PI3Kδ30
PI3Kγ710
DNA-PK70.6
mTOR152

Data sourced from commercially available information.[1][2]

Table 2: this compound Dosage and Effects in In Vivo Mouse Models
Mouse ModelCancer TypeDosage and AdministrationObserved Effects
Transgenic MiceMammary Cancer22.7 mg/kgDecreased level of phosphorylated Akt on serine 473 in mammary ducts.

This data represents a published pharmacodynamic study. Efficacy studies with tumor growth inhibition data are not extensively available in the public domain.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol provides a method for formulating this compound for administration to mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Sterile Saline or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to achieve a high concentration stock, dissolve the required amount of this compound in DMSO. Sonication may be required to fully dissolve the compound.

  • Vehicle Preparation: The recommended vehicle for in vivo administration is a mixture of DMSO, PEG300, Tween 80, and Saline/PBS. A commonly used formulation is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.

  • Final Formulation: a. To prepare the final dosing solution, first mix the required volume of the this compound DMSO stock solution with PEG300. b. Add Tween 80 to the mixture and mix thoroughly. c. Finally, add the saline or PBS to reach the final desired volume and concentration. d. Ensure the final solution is clear and free of precipitation before administration.

Example Calculation for a 10 mg/kg Dose:

  • For a 20 g mouse, the total dose is 0.2 mg of this compound.

  • If the administration volume is 100 µL, the required concentration of the dosing solution is 2 mg/mL.

  • To prepare 1 mL of this solution using the 5/30/5/60 vehicle:

    • Start with a concentrated stock of this compound in DMSO (e.g., 40 mg/mL).

    • Take 50 µL of the 40 mg/mL this compound stock (contains 2 mg of the compound).

    • Add 300 µL of PEG300 and mix well.

    • Add 50 µL of Tween 80 and mix well.

    • Add 600 µL of saline or PBS to bring the total volume to 1 mL.

Protocol 2: Human Tumor Xenograft Mouse Model and Efficacy Study

This protocol describes the establishment of a subcutaneous xenograft model and the subsequent evaluation of this compound's anti-tumor efficacy.

Materials:

  • Cancer cell line of interest (e.g., breast, colon, lung cancer cells)

  • Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old

  • Matrigel (optional, can improve tumor take rate)

  • Sterile PBS, syringes, and needles

  • Calipers for tumor measurement

  • This compound formulated for in vivo administration

  • Vehicle control solution

Procedure:

  • Cell Preparation and Implantation: a. Culture the selected cancer cell line under standard conditions. b. Harvest the cells and resuspend them in sterile PBS at the desired concentration (e.g., 1 x 10⁶ to 10 x 10⁶ cells per 100 µL). c. Optionally, mix the cell suspension 1:1 with Matrigel. d. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Monitoring: a. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). b. Measure the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2. c. Monitor the body weight of the mice as an indicator of toxicity.

  • Treatment Administration: a. Once tumors have reached the desired size, randomize the mice into treatment and control groups. b. Administer this compound at the desired dose (e.g., 10-50 mg/kg) via the chosen route (e.g., oral gavage or intraperitoneal injection) and schedule (e.g., daily or twice daily). c. Administer the vehicle solution to the control group following the same schedule.

  • Efficacy Assessment: a. Continue to monitor tumor volume and body weight throughout the study. b. At the end of the study, euthanize the mice and excise the tumors. c. Tumor growth inhibition (TGI) can be calculated as a percentage: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Pharmacodynamic Analysis (Optional): a. At selected time points after the final dose, tumors can be harvested and processed for analysis of target modulation (e.g., Western blot for p-Akt, p-mTOR).

Visualizations

ETP_45658_Signaling_Pathway GF Growth Factors (e.g., EGF, IGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellCycle Cell Cycle Progression AKT->CellCycle Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival mTORC2 mTORC2 mTORC2->AKT phosphorylates ETP45658 This compound ETP45658->PI3K ETP45658->mTORC1 inhibits mTOR DNAPK DNA-PK ETP45658->DNAPK DNARepair DNA Repair DNAPK->DNARepair

Caption: Signaling pathway inhibited by this compound.

Experimental_Workflow cluster_preparation Model Preparation cluster_treatment Treatment Phase cluster_analysis Data Analysis prep_cells 1. Prepare Cancer Cell Suspension inject_cells 2. Subcutaneous Injection into Mice prep_cells->inject_cells tumor_growth 3. Monitor Tumor Growth to 100-200 mm³ inject_cells->tumor_growth randomize 4. Randomize Mice into Control & Treatment Groups tumor_growth->randomize administer 5. Administer this compound or Vehicle randomize->administer monitor 6. Monitor Tumor Volume and Body Weight administer->monitor endpoint 7. Study Endpoint monitor->endpoint excise 8. Excise Tumors endpoint->excise analyze 9. Analyze Data (TGI, Western Blot) excise->analyze

Caption: Experimental workflow for in vivo efficacy studies.

References

Application Notes and Protocols for ETP-45658

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the dissolution and experimental use of ETP-45658, a potent inhibitor of the PI3K/AKT/mTOR signaling pathway.

Product Information and Storage

This compound is an inhibitor of phosphoinositide 3-kinases (PI3K), DNA-dependent protein kinase (DNA-PK), and the mammalian target of rapamycin (mTOR).[1][2] It is supplied as a white to off-white solid.[1]

Storage Conditions:

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

  • In Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use applications.[3][4]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against various kinases and its anti-proliferative effects on different cancer cell lines.

Table 1: Inhibitory Activity (IC₅₀) of this compound

TargetIC₅₀ (nM)
PI3Kα22.0[1][2]
PI3Kδ39.8[1]
PI3Kβ129.0[1][2]
PI3Kγ717.3[1]
DNA-PK70.6[1][2]
mTOR152.0[1][2]

Table 2: Anti-proliferative Activity (EC₅₀) of this compound in Cancer Cell Lines

Cell LineCancer TypeEC₅₀ (µM)
MCF7Breast Cancer0.48[1]
PC3Prostate Cancer0.49[1]
786-ORenal Cancer2.62[1]
HCT116Colon Cancer3.53[1]
U251Glioblastoma5.56[1]

Experimental Protocols: Dissolving this compound

Preparation of Stock Solutions for In Vitro Experiments

The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3][5]

Materials:

  • This compound powder

  • Anhydrous, newly opened DMSO[1]

  • Sterile microcentrifuge tubes or vials

  • Ultrasonic bath

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • To prepare a high-concentration stock solution (e.g., 10-50 mM), add the appropriate volume of DMSO to the vial of this compound. Solubility in DMSO has been reported to be as high as 250 mg/mL (802.98 mM).[1]

  • To aid dissolution, sonicate the solution in an ultrasonic bath.[1][2][5] Gentle heating to 37°C can also be applied to increase solubility.[3][4]

  • Visually inspect the solution to ensure that all the powder has completely dissolved.

  • Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C as recommended.

Note on DMSO Concentration in Cell Culture: When further diluting the stock solution in cell culture media for experiments, ensure the final concentration of DMSO does not exceed a level that would be toxic to the cells (typically ≤ 0.5%). The maximum tolerated concentration of DMSO can vary between cell lines.[6]

Preparation of Working Solutions for In Vivo Experiments

For animal studies, a clear solution can be prepared using a co-solvent formulation. The following protocol yields a clear solution of at least 2.08 mg/mL.[1]

Materials:

  • This compound stock solution in DMSO (e.g., 20.8 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Protocol:

  • Prepare the formulation in a step-wise manner. For a 1 mL final volume, the components are: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Start with 100 µL of the 20.8 mg/mL this compound DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is homogeneous.

  • Add 50 µL of Tween-80 and mix again until evenly distributed.

  • Finally, add 450 µL of Saline to bring the total volume to 1 mL. Mix thoroughly.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its application in cell-based assays.

ETP45658_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation ETP45658 This compound ETP45658->PI3K ETP45658->mTORC1 also inhibits mTOR

Caption: PI3K/AKT/mTOR signaling pathway inhibited by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start This compound Powder dissolve Dissolve in DMSO (Stock Solution) start->dissolve 1 dilute Dilute in Culture Media (Working Solution) dissolve->dilute 2 treat Treat Cells with This compound dilute->treat 3 viability Cell Viability Assay (e.g., XTT/MTT) treat->viability 4a flow Flow Cytometry (Cell Cycle, Apoptosis) treat->flow 4b western Western Blot (p-AKT, etc.) treat->western 4c

References

Application Notes and Protocols for E-45658 in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ETP-45658 is a potent, cell-permeable inhibitor of multiple kinases within the phosphoinositide 3-kinase (PI3K) signaling pathway. It demonstrates significant inhibitory activity against Class I PI3K isoforms, DNA-dependent protein kinase (DNA-PK), and the mammalian target of rapamycin (mTOR).[1] This compound has been utilized in cancer research to probe the PI3K/AKT/mTOR signaling cascade, a critical pathway often dysregulated in tumorigenesis.[2][3] this compound has been shown to induce apoptosis and cell cycle arrest in cancer cell lines, making it a valuable tool for studying the therapeutic potential of targeting this pathway.[2][3] These application notes provide detailed protocols for utilizing this compound in biochemical kinase assays to determine its inhibitory potency and selectivity.

Quantitative Data Summary

The inhibitory activity of this compound against key kinases is summarized in the table below. This data has been compiled from various in vitro kinase assays.

Target KinaseIC50 (nM)
PI3Kα22.0
PI3Kβ129.0
PI3Kδ39.8
PI3Kγ717.3
DNA-PK70.6
mTOR152.0

Data sourced from MedchemExpress and Tocris Bioscience.[1]

Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. This compound targets multiple key nodes within this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth ETP45658 This compound ETP45658->PI3K ETP45658->mTORC1 Inhibits mTOR DNAPK DNA-PK ETP45658->DNAPK DNA_Damage DNA Damage DNA_Damage->DNAPK Activates DDR DNA Damage Response DNAPK->DDR

Caption: PI3K/AKT/mTOR and DNA-PK signaling pathways with points of inhibition by this compound.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against its primary kinase targets using commercially available assay technologies. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and reagent lots.

Experimental Workflow

The general workflow for conducting a kinase inhibition assay with this compound is outlined below.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Kinase - Substrate - ATP - this compound Dilutions start->prep_reagents setup_rxn Set up Kinase Reaction: Add kinase, substrate, and This compound to microplate wells prep_reagents->setup_rxn initiate_rxn Initiate Reaction: Add ATP setup_rxn->initiate_rxn incubate Incubate at Room Temperature initiate_rxn->incubate stop_rxn Stop Reaction & Develop Signal incubate->stop_rxn read_plate Read Plate (Luminescence/TR-FRET) stop_rxn->read_plate analyze Data Analysis: Calculate IC50 values read_plate->analyze end End analyze->end

References

Application Notes and Protocols: Cell Cycle Analysis of Cancer Cells Treated with ETP-45658

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of ETP-45658 on the cell cycle of cancer cells. This compound is a potent inhibitor of Phosphoinositide 3-kinase (PI3K), mTOR, and DNA-dependent protein kinase (DNA-PK), key components of signaling pathways that are frequently dysregulated in cancer.[1][2][3] Understanding the impact of this compound on cell cycle progression is crucial for its development as a potential anti-cancer therapeutic.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that targets multiple key kinases involved in cell growth, proliferation, and survival.[1][2][3] The PI3K/AKT/mTOR pathway is a central signaling cascade that, when constitutively active, drives many of the hallmarks of cancer, including uncontrolled cell division.[4][5] By inhibiting PI3K and mTOR, this compound effectively blocks downstream signaling, leading to a reduction in the phosphorylation of key substrates like Akt and p70 S6K.[3] This disruption of the PI3K/AKT/mTOR pathway has been shown to induce a potent, FOXO-dependent cell cycle arrest, primarily in the G0/G1 phase, in various cancer cell lines.[3][4][5][6][7] This G0/G1 arrest prevents cancer cells from entering the S phase, thereby halting their proliferation.[4][5]

Data Presentation: Effects of this compound on Cancer Cell Lines

The following table summarizes the known effects of this compound on the cell cycle and proliferation of various cancer cell lines.

Cell LineCancer TypeEffectIC50 / EC50Reference
HT-29Colon CancerG0/G1 phase arrest, induction of apoptosisNot specified[4][5]
MCF7Breast CancerG1 arrest, inhibition of proliferationEC50: 0.48 µM[3][7]
PC3Prostate CancerG1 arrest, inhibition of proliferationEC50: 0.49 µM[3]
786-ORenal CancerInhibition of proliferationEC50: 2.62 µM[3]
HCT116Colon CancerInhibition of proliferationEC50: 3.53 µM[3]
U251GlioblastomaInhibition of proliferationEC50: 5.56 µM[3]
U2OSOsteosarcomaDecreased Cyclin D1 expression10 µM[3]

Signaling Pathway Diagram

ETP45658_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR FOXO3a FOXO3a AKT->FOXO3a p70S6K p70S6K mTOR->p70S6K This compound This compound This compound->PI3K This compound->mTOR FOXO3a_n FOXO3a FOXO3a->FOXO3a_n Translocation Proliferation Cell Proliferation p70S6K->Proliferation p27_p21 p27, p21 FOXO3a_n->p27_p21 Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) p27_p21->Cell_Cycle_Arrest

Caption: this compound inhibits PI3K and mTOR, leading to FOXO3a activation and G0/G1 cell cycle arrest.

Experimental Protocols

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cancer cells (e.g., HT-29, MCF7, PC3) in 6-well plates at a density of 1-5 x 10^5 cells per well in their respective complete growth medium.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 10 µM). A vehicle control (DMSO) should be prepared in parallel.

  • Treatment: Remove the growth medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol is a widely used method for analyzing DNA content and determining the distribution of cells in the different phases of the cell cycle.[8][9][10][11]

Materials:

  • Phosphate-Buffered Saline (PBS), sterile-filtered

  • 70% Ethanol, ice-cold

  • RNase A solution (100 µg/ml in PBS)

  • Propidium Iodide (PI) solution (50 µg/ml in PBS)

  • 5 ml flow cytometry tubes

  • Refrigerated centrifuge

  • Vortex mixer

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the medium and wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a 15 ml conical tube.

    • For suspension cells, directly transfer the cell suspension to a 15 ml conical tube.

  • Cell Counting and Washing:

    • Count the cells to ensure approximately 1 x 10^6 cells per sample.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 3 ml of PBS.

    • Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 400 µl of PBS.

    • While vortexing gently, add 1 ml of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.[9]

    • Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.[9][12]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes.

    • Carefully discard the ethanol supernatant.

    • Wash the cell pellet twice with 3 ml of PBS.

    • Resuspend the cell pellet in 50 µl of RNase A solution to ensure only DNA is stained.[9][11]

    • Add 400 µl of Propidium Iodide solution and mix well.

    • Incubate the cells at room temperature for 5 to 10 minutes, protected from light.[9]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI signal (FL2 or equivalent channel).

    • Collect at least 10,000 events per sample.

    • Use a low flow rate to improve the quality of the data.[9]

    • Gate out doublets and clumps using a dot plot of pulse-width versus pulse-area.[11]

    • The resulting histogram of DNA content will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Analyze the percentage of cells in each phase using appropriate software.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Cell Preparation and Treatment cluster_analysis Cell Cycle Analysis Seed_Cells 1. Seed Cancer Cells Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Treat_ETP 3. Treat with this compound Incubate_24h->Treat_ETP Incubate_Time 4. Incubate for 24-72h Treat_ETP->Incubate_Time Harvest_Cells 5. Harvest Cells Incubate_Time->Harvest_Cells Fix_Cells 6. Fix with 70% Ethanol Harvest_Cells->Fix_Cells Stain_PI 7. Stain with PI and RNase A Fix_Cells->Stain_PI Flow_Cytometry 8. Analyze by Flow Cytometry Stain_PI->Flow_Cytometry Data_Analysis 9. Analyze Cell Cycle Distribution Flow_Cytometry->Data_Analysis

Caption: Workflow for analyzing the cell cycle effects of this compound on cancer cells.

References

Application Notes and Protocols for ETP-45658 in PI3K Signaling Studies in Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ETP-45658, a potent phosphoinositide 3-kinase (PI3K) inhibitor, to investigate PI3K signaling in breast cancer. The provided protocols and data are intended to facilitate the design and execution of experiments aimed at understanding the role of the PI3K pathway in breast cancer pathogenesis and evaluating the therapeutic potential of its inhibition.

Introduction to this compound

This compound is a small molecule inhibitor that primarily targets the class I PI3K family of lipid kinases. The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in breast cancer, playing a crucial role in cell proliferation, survival, and metabolism.[1][2] Aberrant activation of this pathway, often through mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, is a key driver of tumorigenesis and resistance to therapy in various breast cancer subtypes.[1][3] this compound offers a valuable tool for dissecting the intricacies of PI3K signaling and for preclinical assessment of PI3K-targeted therapies.

Data Presentation

Inhibitory Activity of this compound

The inhibitory potency of this compound has been characterized against various PI3K isoforms and other related kinases. This selectivity profile is crucial for interpreting experimental results and understanding the compound's mechanism of action.

TargetIC50 (nM)
PI3Kα22.0
PI3Kβ129.0
PI3Kδ39.8
PI3Kγ717.3
DNA-PK70.6
mTOR152.0
Table 1: In vitro inhibitory concentrations (IC50) of this compound against PI3K isoforms, DNA-PK, and mTOR.[4]
Cellular Activity of this compound in Cancer Cell Lines

The anti-proliferative effect of this compound has been evaluated in various cancer cell lines, including the MCF7 breast cancer cell line.

Cell LineCancer TypeEC50 (µM)
MCF7Breast Cancer0.48
PC3Prostate Cancer0.49
786-ORenal Cancer2.62
HCT116Colon Cancer3.53
U251Glioblastoma5.56
Table 2: Half-maximal effective concentrations (EC50) of this compound for inhibiting the proliferation of various cancer cell lines.[4]

Mandatory Visualizations

PI3K Signaling Pathway in Breast Cancer

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Activation) mTORC1 mTORC1 AKT->mTORC1 Activation Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription Multiple Downstream Effectors S6K S6K mTORC1->S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition S6K->Transcription _4EBP1->Transcription ETP45658 This compound ETP45658->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Western Blotting for p-Akt

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection start Start seed_cells Seed Breast Cancer Cells (e.g., MCF7, MDA-MB-231) start->seed_cells end End treat_cells Treat with this compound (Dose-response/Time-course) seed_cells->treat_cells lyse_cells Cell Lysis treat_cells->lyse_cells quantify_protein Protein Quantification (e.g., BCA Assay) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibody (e.g., anti-p-Akt Ser473) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis analysis->end

Caption: Standard workflow for analyzing p-Akt levels by Western blotting.

Logical Relationship: this compound Action and Cellular Outcomes

Logical_Relationship cluster_input Input cluster_logic Logical Gates cluster_output Cellular Outcome ETP45658 This compound Present not_gate NOT ETP45658->not_gate PI3K_active PI3K Active and_gate AND PI3K_active->and_gate proliferation Cell Proliferation and_gate->proliferation Leads to not_gate->and_gate Inhibition

Caption: Logical model of this compound's effect on cell proliferation.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic and anti-proliferative effects of this compound on breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MCF7, MDA-MB-231, T-47D, SK-BR-3)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 0.01 µM to 100 µM. Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Western Blotting for Phospho-Akt (Ser473)

This protocol details the detection of phosphorylated Akt at serine 473, a key downstream marker of PI3K pathway activation.

Materials:

  • Breast cancer cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-Akt (total)

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (typically at a 1:2000-1:5000 dilution) for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

In Vitro PI3Kα Kinase Assay (ADP-Glo™ Format)

This protocol provides a method to directly measure the inhibitory effect of this compound on the enzymatic activity of PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme

  • This compound

  • PI3Kα substrate (e.g., PIP2)

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Luminometer

Procedure:

  • Kinase Reaction Setup: In a 384-well plate, add the following components in order:

    • This compound at various concentrations (or DMSO as a vehicle control).

    • Recombinant PI3Kα enzyme diluted in kinase reaction buffer.

    • PI3Kα substrate (PIP2).

  • Initiate Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Luminescence Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously catalyze a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition of PI3Kα activity by this compound at each concentration and determine the IC50 value.[5]

References

Application Notes and Protocols: Measuring ETP-45658-Induced Oxidative Stress in Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ETP-45658 is a potent inhibitor of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in various cancers. Recent studies have indicated that treatment with this compound can induce oxidative stress in cancer cells, contributing to its anti-tumor activity.[3][4][5] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defense systems. This application note provides a comprehensive guide for researchers to measure and characterize this compound-induced oxidative stress in a cellular context.

Signaling Pathway

The PI3K/Akt/mTOR pathway plays a complex role in the regulation of cellular redox balance. Inhibition of this pathway by this compound can disrupt this balance, leading to an increase in intracellular ROS levels and subsequent oxidative damage.

ETP45658_Oxidative_Stress_Pathway ETP45658 This compound PI3K PI3K ETP45658->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Antioxidant_Defenses Antioxidant Defenses (e.g., Nrf2-mediated gene expression) Akt->Antioxidant_Defenses Inhibition of pro-oxidant signaling mTOR->Antioxidant_Defenses ROS_Production Increased ROS Production Antioxidant_Defenses->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid Peroxidation, etc.) Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: this compound inhibits the PI3K/Akt/mTOR pathway, leading to increased oxidative stress.

Data Presentation

The following table provides an example of how to present quantitative data on this compound-induced oxidative stress. The values presented are for illustrative purposes and should be replaced with experimental data.

ParameterAssayControl (Vehicle)This compound (IC50)Fold Change / % Activity
Reactive Oxygen Species (ROS) DCFH-DA Assay100 ± 8 RFU250 ± 15 RFU2.5-fold increase
Lipid Peroxidation TBARS Assay1.2 ± 0.1 nmol MDA/mg protein3.5 ± 0.3 nmol MDA/mg protein2.9-fold increase
Superoxide Dismutase (SOD) Activity SOD Assay Kit100%65 ± 5%35% inhibition
Catalase (CAT) Activity Catalase Assay Kit100%70 ± 6%30% inhibition
Glutathione Peroxidase (GPx) Activity GPx Assay Kit100%55 ± 4%45% inhibition

RFU: Relative Fluorescence Units; MDA: Malondialdehyde. Data are presented as mean ± standard deviation.

Experimental Protocols

A general workflow for assessing this compound-induced oxidative stress is outlined below.

Experimental_Workflow start Cell Culture (e.g., HT-29) treatment Treatment with this compound (and vehicle control) start->treatment harvest Cell Harvesting and Lysate Preparation treatment->harvest assays Perform Oxidative Stress Assays harvest->assays ros ROS Detection (DCFH-DA) assays->ros lipid Lipid Peroxidation (TBARS) assays->lipid sod SOD Activity assays->sod cat Catalase Activity assays->cat gpx GPx Activity assays->gpx analysis Data Analysis and Interpretation ros->analysis lipid->analysis sod->analysis cat->analysis gpx->analysis

References

Troubleshooting & Optimization

ETP-45658 not inhibiting Akt phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ETP-45658. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges, with a specific focus on why this compound may not be inhibiting Akt phosphorylation as expected.

Troubleshooting Guide: this compound Not Inhibiting Akt Phosphorylation

This guide addresses the specific issue of observing no decrease in Akt phosphorylation (at Ser473 or Thr308) following treatment with this compound.

Question: We are treating our cells with this compound, but we do not observe any inhibition of Akt phosphorylation in our Western blot analysis. What could be the reason?

Answer:

Several factors, ranging from experimental setup to inherent biological complexities, could explain the lack of observed efficacy of this compound in your experiments. Below is a step-by-step troubleshooting guide to help you identify the potential cause.

Step 1: Verify Compound Integrity and Handling

Proper storage and handling of this compound are critical for maintaining its activity.

Potential Issue Recommended Action
Compound Degradation This compound stock solutions should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1] Avoid repeated freeze-thaw cycles.
Incorrect Concentration Double-check all calculations for preparing stock solutions and working concentrations. Use a freshly prepared dilution for each experiment.
Solvent Issues This compound is typically dissolved in DMSO.[2] Ensure the final DMSO concentration in your cell culture media is consistent across all conditions and is at a non-toxic level (typically <0.5%).
Step 2: Optimize Experimental Conditions

The effect of this compound can be cell-type and context-dependent.

Potential Issue Recommended Action
Inappropriate Cell Line The sensitivity to PI3K inhibitors can vary between cell lines due to their genetic background (e.g., PIK3CA mutations, PTEN status).[3] Consider using a well-characterized sensitive cell line (e.g., MCF-7, PC3) as a positive control.
Suboptimal Treatment Duration Inhibition of Akt phosphorylation can be a rapid event. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment duration for your specific cell line. Some studies have shown effects after just 1 hour of treatment.[1]
Insufficient Drug Concentration While this compound is a potent inhibitor, the effective concentration can vary. Perform a dose-response experiment with a range of concentrations (e.g., 100 nM to 10 µM) to determine the IC50 for Akt phosphorylation inhibition in your cell model.
High Serum Concentration Growth factors in fetal bovine serum (FBS) can strongly activate the PI3K/Akt pathway, potentially masking the inhibitory effect of this compound. Consider reducing the serum concentration or serum-starving the cells for a few hours before and during treatment.
Step 3: Scrutinize Your Western Blotting Technique

Detecting changes in protein phosphorylation requires a meticulous Western blotting protocol.

Potential Issue Recommended Action
Phosphatase Activity Phosphatases in your cell lysate can rapidly dephosphorylate proteins. Ensure your lysis buffer contains a fresh cocktail of phosphatase inhibitors.[4] Keep samples on ice at all times.[4]
Inadequate Antibody Performance Use phospho-specific antibodies that have been validated for Western blotting. Run a positive control (e.g., lysate from cells treated with a known Akt activator like insulin or IGF-1) to confirm the antibody is working. Always probe for total Akt as a loading control to normalize the phospho-Akt signal.
Blocking Buffer Interference Milk contains phosphoproteins (casein) that can increase background noise when using phospho-specific antibodies.[4] Use 3-5% Bovine Serum Albumin (BSA) in TBST as a blocking agent instead.[4]
Buffer Composition Avoid using phosphate-buffered saline (PBS) in your buffers, as the phosphate ions can compete with the antibody for binding to the phosphorylated epitope.[5] Use Tris-buffered saline (TBS) instead.[5]
Step 4: Consider Biological Resistance Mechanisms

If the above steps do not resolve the issue, your experimental system may have intrinsic or acquired resistance to PI3K inhibition.

Potential Issue Recommended Action
Feedback Loop Activation Inhibition of the PI3K/mTOR pathway can trigger feedback loops that reactivate Akt.[6][7] For instance, inhibition of S6K1 (a downstream target of mTOR) can relieve its inhibitory effect on receptor tyrosine kinases (RTKs), leading to renewed PI3K activation.[1][6] Consider co-treatment with an RTK inhibitor.
Activation of Parallel Pathways Cells can compensate for PI3K inhibition by upregulating other survival pathways, such as the MAPK/ERK pathway.[6] You can probe for phosphorylation of ERK (p-ERK) to see if this pathway is activated in response to this compound treatment.
Genetic Alterations Mutations in downstream components of the pathway (e.g., activating mutations in AKT) or loss of tumor suppressors that regulate the pathway can confer resistance to PI3K inhibitors.

Experimental Workflow for Troubleshooting

G start No Inhibition of p-Akt Observed compound Step 1: Verify Compound - Check storage & handling - Confirm concentration - Prepare fresh dilutions start->compound conditions Step 2: Optimize Experiment - Use positive control cell line - Perform dose-response - Perform time-course - Reduce serum compound->conditions Compound OK? western Step 3: Review Western Blot - Use phosphatase inhibitors - Validate antibodies - Use BSA for blocking - Use TBS-based buffers conditions->western Conditions Optimized? biology Step 4: Investigate Biology - Check for feedback loops (p-ERK) - Consider parallel pathway activation - Assess cell line genetics western->biology Western Blot OK? resolve Issue Resolved biology->resolve Resistance Mechanism Identified? G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream ETP45658 This compound ETP45658->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

References

ETP-45658 solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of ETP-45658 in DMSO. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Troubleshooting Guide

This guide offers solutions to specific problems you may encounter when handling this compound.

Problem: this compound powder is not dissolving in DMSO at the desired concentration.

  • Solution: Ensure you are not exceeding the known solubility limit of this compound in DMSO, which is 60 mg/mL (192.72 mM).[1] If you are within this limit and still experience issues, follow these steps:

    • Sonication: As recommended, use an ultrasonic bath to aid dissolution.[1] Sonicate the solution for several minutes.

    • Gentle Warming: Briefly warm the solution in a 37°C water bath.[1][2] Avoid excessive heat (not exceeding 50°C) to prevent potential degradation of the compound.[3]

    • Vortexing: Vigorously vortex the solution for a few minutes to mechanically aid dissolution.[1]

    • Fresh DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may affect solubility.[4] Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[5]

Problem: The this compound solution in DMSO is hazy or contains visible particulates.

  • Solution: This may indicate that the compound has not fully dissolved or has precipitated out of solution.

    • Re-dissolve: Attempt to re-dissolve the compound using the sonication and gentle warming methods described above.[1][2]

    • Filtration: If particulates remain after attempting to re-dissolve, you can filter the solution through a 0.2 µm microfilter to sterilize and remove any undissolved material.[6] However, be aware that this will remove undissolved compound and may lower the actual concentration.

Problem: this compound precipitates out of solution when the DMSO stock is diluted with aqueous media.

  • Solution: This is a common issue when diluting a DMSO-based stock solution into an aqueous buffer or cell culture medium.[1][5]

    • Stepwise Dilution: To avoid shocking the compound out of solution, perform serial dilutions in DMSO first before the final dilution into the aqueous medium.[5]

    • Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5% for cell-based assays) to avoid cellular toxicity.[6][7]

    • Co-solvents: For in vivo studies, consider using co-solvents such as PEG300 and Tween-80 in the final formulation to improve solubility.[8] A suggested vehicle could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]

    • Re-dissolving Precipitate: If a precipitate forms upon dilution, it can often be re-dissolved by vortexing, sonicating, or gentle warming (37°C).[1] Ensure the precipitate is fully dissolved before use.[1]

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

A1: The maximum reported solubility of this compound in DMSO is 60 mg/mL, which is equivalent to 192.72 mM.[1] Sonication is recommended to achieve this concentration.[1]

Q2: How should I prepare a stock solution of this compound in DMSO?

A2: For quantities of 10 mg or less, you can add the appropriate volume of DMSO directly to the vial. For larger amounts, it is recommended to weigh out the desired quantity for fresh preparation. To aid dissolution, vortexing and sonication are recommended. Gentle warming to 37°C can also be applied.[2]

Q3: How should I store the this compound DMSO stock solution?

A3: For long-term storage, it is recommended to store aliquots of the stock solution in tightly sealed vials at -80°C for up to 6 months.[7] For shorter-term storage, -20°C for up to one month is acceptable.[7] Avoid repeated freeze-thaw cycles by preparing ready-to-use aliquots.[6] Store DMSO in glass containers in a cool, dark, and dry place.[9][10]

Q4: Can I sterilize the this compound DMSO solution?

A4: Yes, you can sterilize the solution by filtering it through a 0.2 µm microfilter.[6] Autoclaving (high temperature and pressure sterilization) is not recommended.[3] Pure DMSO is also considered bactericidal.[6]

Q5: Is this compound stable in DMSO?

Quantitative Data Summary

PropertyValueSource
Molecular Weight 311.34 g/mol [1]
Formula C₁₆H₁₇N₅O₂[1]
Solubility in DMSO 60 mg/mL (192.72 mM)[1]
Recommended Storage (Powder) -20°C for up to 3 years[6]
Recommended Storage (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month[7]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you will need 3.1134 mg of this compound (M.W. = 311.34).

    • If using a pre-weighed vial of 10 mg or less, add the calculated volume of DMSO directly to the vial. For larger quantities, accurately weigh the calculated amount of this compound powder and place it in a sterile vial.

    • Add the desired volume of anhydrous DMSO to the vial containing the this compound powder.

    • Vortex the solution vigorously for 1-2 minutes.

    • Place the vial in a sonicator bath for 5-10 minutes to ensure complete dissolution.

    • If any particulates are still visible, gently warm the solution in a 37°C water bath for a few minutes and repeat sonication.

    • Once the solution is clear, aliquot it into smaller, single-use volumes in sterile, tightly sealed vials.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term use.

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start This compound Fails to Dissolve in DMSO check_conc Is Concentration ≤ 60 mg/mL? start->check_conc sonicate Sonicate for 5-10 min check_conc->sonicate Yes not_dissolved Still Undissolved check_conc->not_dissolved No (Exceeds Solubility) warm Gently warm to 37°C sonicate->warm vortex Vortex vigorously warm->vortex fresh_dmso Use fresh, anhydrous DMSO vortex->fresh_dmso dissolved Compound Dissolved fresh_dmso->dissolved

Caption: Troubleshooting workflow for this compound dissolution in DMSO.

PI3K_mTOR_Pathway RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibition of inhibitor ETP45658 This compound ETP45658->PI3K Inhibits ETP45658->mTORC1 Inhibits

References

unexpected off-target effects of ETP-45658

Author: BenchChem Technical Support Team. Date: November 2025

ETP-45658 Technical Support Center

Welcome to the technical support resource for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential unexpected off-target effects during their experiments with this inhibitor.

Introduction to this compound

This compound is a potent small molecule inhibitor primarily targeting the Phosphoinositide 3-kinase (PI3K) pathway. Its mechanism of action involves the inhibition of several PI3K isoforms, leading to the suppression of downstream signaling through AKT and mTOR. This compound has shown anti-proliferative effects in various cancer cell lines by inducing apoptosis and causing cell cycle arrest. While its primary targets are the class I PI3K isoforms, it is also known to inhibit other related kinases, which may contribute to its overall cellular effects.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target and off-target activities of this compound?

This compound is a potent inhibitor of the class I PI3K isoforms. In addition to its on-target PI3K inhibition, it also demonstrates inhibitory activity against DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR).[1][2][3] These off-target activities should be considered when interpreting experimental results.

Q2: My cells are showing a stronger G1 cell cycle arrest than expected. Is this solely due to PI3K inhibition?

While PI3K pathway inhibition is known to induce G1 arrest, the potent inhibition of mTOR by this compound can synergistically enhance this effect.[2] mTOR is a critical regulator of cell growth and proliferation, and its inhibition can independently lead to a G1 block.

Q3: I am observing significant apoptosis in my cell line, but at concentrations where I expect only partial PI3K inhibition. What could be the cause?

The induction of apoptosis by this compound is a complex process that may be amplified by its off-target activities.[4] Inhibition of DNA-PK can impair DNA damage repair, which, in concert with the anti-proliferative effects of PI3K/mTOR inhibition, can lower the threshold for apoptosis. Additionally, this compound has been shown to increase oxidative stress, which can also contribute to apoptosis.[5]

Q4: Are there any known effects of this compound on cellular metabolism that I should be aware of?

Yes, the PI3K/AKT/mTOR pathway is a central regulator of cellular metabolism. Inhibition of this pathway by this compound can lead to significant metabolic reprogramming, including decreased glucose uptake and glycolysis, and alterations in lipid and protein synthesis. These effects are a direct consequence of on-target pathway inhibition but can manifest as unexpected metabolic phenotypes in your experiments.

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Death or Cytotoxicity
  • Question: My experimental results show higher than anticipated cytotoxicity. How can I determine if this is due to off-target effects?

  • Answer:

    • Confirm On-Target Pathway Inhibition: Perform a dose-response experiment and analyze the phosphorylation status of key downstream effectors of the PI3K/AKT/mTOR pathway, such as p-Akt (Ser473) and p-p70S6K (Thr389), via Western blot. This will help you correlate the observed cytotoxicity with the extent of on-target inhibition.

    • Assess DNA Damage Response: To investigate the potential involvement of DNA-PK inhibition, assess markers of DNA damage, such as γH2AX, by Western blot or immunofluorescence. Increased DNA damage at cytotoxic concentrations of this compound could suggest a contribution from its DNA-PK inhibitory activity.

    • Rescue Experiment: If a specific off-target is suspected, consider a rescue experiment. For example, if you hypothesize that a downstream effector of a different pathway is being inadvertently inhibited, overexpressing a constitutively active form of that effector might rescue the phenotype.

    • Compare with Other PI3K Inhibitors: Compare the phenotype induced by this compound with that of a more selective PI3K inhibitor (if available) that does not inhibit DNA-PK or mTOR as potently. A different phenotypic outcome could point towards the off-target effects of this compound.

Issue 2: Discrepancies in Cellular Phenotypes Across Different Cell Lines
  • Question: I am using this compound in multiple cell lines and observing significant differences in the phenotypic response (e.g., apoptosis vs. cell cycle arrest). Why is this happening?

  • Answer:

    • Baseline Pathway Activity: The basal activity of the PI3K/AKT/mTOR pathway and the expression levels of its components can vary significantly between cell lines. Perform baseline characterization of your cell lines by measuring the levels of total and phosphorylated PI3K pathway proteins.

    • Genetic Background: The genetic background of your cell lines, particularly the status of tumor suppressor genes like PTEN and p53, can dramatically influence the response to PI3K pathway inhibition. For example, cells with PTEN loss may be more sensitive to PI3K inhibitors.

    • Expression of Off-Targets: The relative expression levels of the off-target kinases, DNA-PK and mTOR, can differ between cell lines, leading to varied responses. Analyze the protein expression of these off-targets in your cell lines of interest.

    • Compensatory Signaling: Inhibition of the PI3K pathway can sometimes lead to the activation of compensatory signaling pathways (e.g., MAPK/ERK). Assess the activity of these pathways in response to this compound treatment in your different cell lines.

Quantitative Data Summary

TargetIC50 (nM)
PI3Kα22.0[2][3]
PI3Kβ129.0[2][3]
PI3Kδ30.0[1] or 39.8[2][3]
PI3Kγ710.0[1] or 717.3[2][3]
DNA-PK70.6[1][2][3]
mTOR152.0[1][2][3]

Experimental Protocols

Western Blot Analysis of PI3K/AKT/mTOR Pathway Activation
  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose range of this compound or a vehicle control for the desired duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Akt (Ser473), Akt, p-p70S6K (Thr389), p70S6K, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with this compound or vehicle control for the desired time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content by flow cytometry. The proportions of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.

Visualizations

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates p70S6K p70S6K mTORC1->p70S6K Activates CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth Promotes ETP45658 This compound ETP45658->PI3K ETP45658->mTORC1 DNAPK DNA-PK ETP45658->DNAPK DNARepair DNA Repair DNAPK->DNARepair

Caption: PI3K/AKT/mTOR pathway showing inhibition points of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Outcome Observed CheckDose Verify Drug Concentration and Cell Viability Start->CheckDose CheckDose->Start Dose Incorrect OnTarget Assess On-Target Pathway (p-Akt, p-p70S6K) CheckDose->OnTarget Dose Correct OffTarget Investigate Known Off-Targets (e.g., DNA Damage for DNA-PK) OnTarget->OffTarget Compare Compare with More Selective Inhibitor OffTarget->Compare Hypothesis Formulate Hypothesis: On-target, Off-target, or Cell-specific effect? Compare->Hypothesis Redesign Redesign Experiment Hypothesis->Redesign

Caption: Workflow for troubleshooting unexpected results with this compound.

Logical_Relationships ETP45658 This compound OnTarget On-Target Effect: PI3K Inhibition ETP45658->OnTarget OffTarget1 Off-Target Effect: mTOR Inhibition ETP45658->OffTarget1 OffTarget2 Off-Target Effect: DNA-PK Inhibition ETP45658->OffTarget2 Phenotype1 Decreased Proliferation OnTarget->Phenotype1 Phenotype2 G1 Cell Cycle Arrest OnTarget->Phenotype2 Phenotype3 Apoptosis OnTarget->Phenotype3 OffTarget1->Phenotype1 OffTarget1->Phenotype2 OffTarget2->Phenotype3 Phenotype4 Impaired DNA Repair OffTarget2->Phenotype4

Caption: Logical relationship of this compound's on- and off-target effects.

References

Technical Support Center: ETP-45658 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ETP-45658 in in vivo experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges during their studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) pathway. It exhibits inhibitory activity against multiple PI3K isoforms (α, δ, β, and γ) and also inhibits DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR).[1][2] By blocking the PI3K/AKT/mTOR signaling cascade, this compound can induce cell cycle arrest and apoptosis in cancer cells, making it a subject of interest for oncology research.

Q2: What is a recommended formulation for in vivo delivery of this compound?

A2: A suggested formulation for preparing this compound for in vivo administration involves creating a clear solution. For example, to prepare a 1 mL working solution, you can add 100 µL of a 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 and mix. Subsequently, add 50 µL of Tween-80, mix, and then add 450 µL of saline to reach the final volume.[2] It is recommended to prepare this working solution fresh on the day of use.[2]

Q3: What are the known in vitro IC50 and EC50 values for this compound?

A3: The inhibitory activity of this compound has been characterized against various kinases and cancer cell lines. The IC50 and EC50 values are summarized in the table below.

Target/Cell LineIC50/EC50 (nM)
Kinase Activity (IC50)
PI3Kα22.0
PI3Kδ39.8
PI3Kβ129.0
PI3Kγ717.3
DNA-PK70.6
mTOR152.0
Cell Proliferation (EC50)
MCF7480
PC3490
786-O2620
HCT1163530
U2515560

Data sourced from MedchemExpress.[1]

Troubleshooting In Vivo Delivery of this compound

Problem 1: Poor Compound Solubility and Vehicle-Related Issues

  • Question: I am observing precipitation of this compound in my formulation, or the vehicle itself is causing adverse effects in my animal model. What can I do?

  • Answer:

    • Formulation Optimization: this compound is known to be poorly soluble in aqueous solutions. If the recommended formulation of DMSO, PEG300, Tween-80, and saline is causing issues, consider alternative strategies. For poorly soluble kinase inhibitors, lipid-based formulations can enhance solubility and absorption.

    • Alternative Solubilizing Agents: You could explore other biocompatible co-solvents such as Solutol HS 15 or Kolliphor EL. It is crucial to perform small-scale formulation tests to ensure the stability and solubility of this compound in the chosen vehicle before administering it to animals.

    • Vehicle Toxicity Check: Always administer the vehicle alone to a control group of animals to assess its tolerability. If adverse effects are observed, the vehicle composition needs to be adjusted.

Problem 2: Suboptimal Efficacy or Lack of Tumor Growth Inhibition

  • Question: I am not observing the expected anti-tumor effect in my xenograft model. What are the potential reasons?

  • Answer:

    • Dose and Schedule: The single reported in vivo data point indicates that a 22.7 mg/kg dose of this compound was sufficient to decrease the phosphorylation of Akt in transgenic mice.[2] However, the optimal therapeutic dose for tumor growth inhibition may be different and likely requires a dose-response study. The dosing frequency (e.g., once daily, every other day) also plays a critical role and may need to be optimized.

    • Bioavailability: Poor oral bioavailability is a common challenge for many small molecule inhibitors. If oral administration is not yielding the desired results, consider alternative routes such as intraperitoneal (IP) injection, which may increase systemic exposure.

    • Tumor Model Selection: The sensitivity of different tumor models to PI3K pathway inhibition can vary significantly. Ensure that the chosen cancer cell line for your xenograft model has a documented dependency on the PI3K/AKT/mTOR pathway.

    • Pharmacodynamic Assessment: To confirm that this compound is hitting its target in the tumor tissue, it is advisable to perform pharmacodynamic studies. This involves collecting tumor samples at different time points after treatment and analyzing the phosphorylation status of downstream targets like Akt and S6 kinase.

Problem 3: Observed Toxicity or Adverse Effects in Animals

  • Question: My animals are showing signs of toxicity, such as weight loss or lethargy. How should I address this?

  • Answer:

    • Dose Reduction: The observed toxicity is likely dose-dependent. A dose de-escalation study is recommended to find the maximum tolerated dose (MTD) in your specific animal model.

    • Dosing Schedule Modification: Intermittent dosing schedules (e.g., 5 days on, 2 days off) can sometimes mitigate toxicity while maintaining efficacy.

    • Supportive Care: Provide supportive care to the animals as needed, such as supplemental nutrition and hydration, in consultation with your institution's veterinary staff.

    • Off-Target Effects: While this compound is a potent PI3K inhibitor, it also targets other kinases. The observed toxicity could be due to off-target effects. A thorough review of the literature for known toxicities of pan-PI3K inhibitors can provide insights into potential mechanisms.

Experimental Protocols

1. In Vivo Xenograft Tumor Model Protocol

This protocol provides a general framework for establishing a xenograft model and assessing the efficacy of this compound.

  • Cell Culture: Culture human cancer cells (e.g., PC3 prostate cancer cells) in appropriate media and conditions.

  • Animal Model: Use immunodeficient mice, such as nude or NOD/SCID mice, aged 6-8 weeks.

  • Tumor Implantation:

    • Harvest cancer cells and resuspend them in a serum-free medium or a mixture of medium and Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the animals regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions using calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation:

    • Randomize the mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

    • Prepare the this compound formulation and the vehicle control as described in the FAQs.

  • Drug Administration:

    • Administer this compound (e.g., starting with a dose of 22.7 mg/kg) and the vehicle control via oral gavage or intraperitoneal injection according to the chosen dosing schedule.

  • Efficacy and Toxicity Assessment:

    • Continue to measure tumor volume and body weight regularly throughout the study.

    • Observe the animals for any signs of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pharmacodynamic markers).

2. Oral Gavage Protocol for Mice

  • Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Selection: Use a 20-22 gauge, 1.5-inch flexible or curved gavage needle with a ball tip for adult mice.

  • Procedure:

    • Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

    • Once the needle is in the esophagus, slowly administer the compound.

    • Gently remove the needle.

    • Monitor the animal for a few minutes post-administration for any signs of distress.

Quantitative Data Summary

As comprehensive in vivo efficacy data for this compound is not publicly available, the following table presents representative data from a study on another oral pan-PI3K inhibitor, BKM120, in a U87MG glioblastoma xenograft model to illustrate a typical experimental outcome.

Treatment GroupDosing ScheduleMean Tumor Volume (Day 21) (mm³)Tumor Growth Inhibition (%)
Vehicle ControlDaily850 ± 120-
BKM120 (30 mg/kg)Daily350 ± 8058.8
BKM120 (60 mg/kg)Daily180 ± 5078.8

This data is illustrative and based on findings for a similar class of compounds. Actual results for this compound may vary.

Visualizations

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition of pro-apoptotic factors S6K S6K mTORC1->S6K Phosphorylation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation ETP45658 This compound ETP45658->PI3K Inhibition mTOR mTOR ETP45658->mTOR Inhibition DNA_PK DNA-PK ETP45658->DNA_PK Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by this compound.

experimental_workflow start Start: Cell Culture (e.g., PC3 cells) implantation Tumor Cell Implantation (Subcutaneous in nude mice) start->implantation monitoring Tumor Growth Monitoring (Caliper Measurements) implantation->monitoring randomization Randomization of Mice (Tumor Volume ~100-150 mm³) monitoring->randomization treatment Treatment Phase (Oral Gavage or IP Injection) randomization->treatment control_group Vehicle Control Group treatment->control_group etp_group This compound Group treatment->etp_group assessment Efficacy & Toxicity Assessment (Tumor Volume & Body Weight) control_group->assessment etp_group->assessment endpoint Endpoint Analysis (Tumor Excision, Weight, Biomarkers) assessment->endpoint

Caption: General experimental workflow for in vivo efficacy studies of this compound.

References

Technical Support Center: Minimizing E-TP-45658 Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ETP-45658 toxicity in normal cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of Phosphoinositide 3-kinase (PI3K), particularly the α and δ isoforms. It also demonstrates inhibitory activity against DNA-PK and mTOR.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated, promoting tumor growth. This compound exerts its anti-cancer effects by blocking this pathway, which can lead to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[2]

Q2: Why is it important to minimize the toxicity of this compound in normal cells?

While the PI3K/AKT/mTOR pathway is a key target in cancer, it is also essential for the normal function and survival of healthy cells.[3][4] Therefore, inhibiting this pathway with agents like this compound can inadvertently lead to toxicity in non-cancerous cells. Minimizing this off-target toxicity is crucial for the development of selective and safe cancer therapies. In a research setting, understanding and mitigating toxicity in normal cells is vital for obtaining accurate and translatable results.

Q3: What are the common signs of this compound toxicity in normal cell cultures?

Common indicators of cytotoxicity in normal cell cultures treated with this compound include:

  • Reduced Cell Viability: A decrease in the number of living cells, which can be quantified using assays like MTT or CCK-8.

  • Increased Apoptosis: An increase in the rate of programmed cell death, detectable by assays such as Annexin V staining.

  • Morphological Changes: Alterations in cell shape, detachment from the culture surface, and the appearance of apoptotic bodies.

  • Reduced Proliferation Rate: A slower rate of cell division compared to untreated control cells.

Q4: How can I reduce the toxicity of this compound in my normal cell lines?

Several strategies can be employed to minimize the off-target effects of this compound in normal cells:

  • Dose Optimization: Use the lowest effective concentration of this compound that still elicits the desired anti-cancer effect in your target cancer cells while having a minimal impact on normal cells. A dose-response curve comparing cancer and normal cell lines is essential.

  • Intermittent Dosing: Instead of continuous exposure, consider treating cells with this compound for a defined period, followed by a drug-free recovery period. This can sometimes allow normal cells to recover while still suppressing the cancer cells.

  • Combination Therapy: In a drug development context, combining this compound with other therapeutic agents may allow for a lower, less toxic dose of this compound to be used.

  • Choice of Cell Model: Be aware that different normal cell types may exhibit varying sensitivities to PI3K inhibitors. If possible, use a normal cell line that is most relevant to the cancer type being studied and is known to be less sensitive.

Data Presentation

A critical step in minimizing toxicity to normal cells is to determine the differential sensitivity of cancer versus normal cells to this compound. This is typically achieved by comparing the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values. While direct comparative data for this compound in a panel of normal versus cancer cell lines is limited in publicly available literature, the following table summarizes the EC50 values for various cancer cell lines.

Table 1: EC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeEC50 (µM)
MCF7Breast Cancer0.48
PC3Prostate Cancer0.49
786-ORenal Cancer2.62
HCT116Colon Cancer3.53
U251Glioblastoma5.56

Data sourced from MedchemExpress.[1]

To establish a therapeutic window, it is recommended that researchers determine the EC50 of this compound in their specific normal cell line of interest using the protocols provided below and compare it to the values for cancer cell lines. A higher EC50 value in the normal cell line would indicate a favorable therapeutic window.

Troubleshooting Guides

Issue 1: High levels of toxicity observed in normal control cell lines at concentrations effective against cancer cells.

  • Troubleshooting Steps:

    • Verify Drug Concentration: Ensure the stock solution of this compound is correctly prepared and that dilutions are accurate.

    • Perform a Dose-Response Curve: If not already done, conduct a detailed dose-response experiment on both your normal and cancer cell lines to accurately determine the EC50 for each. This will confirm the extent of the toxicity issue.

    • Reduce Treatment Duration: Shorten the exposure time of the normal cells to this compound. For example, if you are treating for 48 hours, try a 24-hour treatment.

    • Consider a Different Normal Cell Line: If feasible, test the toxicity of this compound on a different, relevant normal cell line that may be less sensitive.

    • Assess Pathway Activation: In your normal cells, use Western blotting to check the basal activity of the PI3K/AKT/mTOR pathway. High basal activity might contribute to increased sensitivity.

Issue 2: Inconsistent results in cell viability assays.

  • Troubleshooting Steps:

    • Check Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and plates. Over- or under-confluent cells can respond differently to treatment.

    • Optimize Reagent Incubation Time: For assays like MTT, the incubation time with the reagent can be critical. Optimize this for your specific cell lines.

    • Use a Positive Control: Include a known cytotoxic agent as a positive control to ensure the assay is working correctly.

    • Check for Drug-Reagent Interaction: In rare cases, the compound being tested can interfere with the assay reagents. Run a control with this compound in cell-free media to check for any direct reaction with the viability dye.

Issue 3: Difficulty in interpreting apoptosis assay results.

  • Troubleshooting Steps:

    • Use Appropriate Controls: For Annexin V/PI staining, ensure you have unstained cells, cells stained only with Annexin V, and cells stained only with PI to set up the flow cytometer quadrants correctly.

    • Analyze Both Early and Late Apoptosis: Distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells. A significant increase in the latter might indicate high levels of toxicity.

    • Confirm with a Secondary Assay: If results are ambiguous, confirm apoptosis using a complementary method, such as a caspase activity assay or by observing morphological changes like cell shrinkage and membrane blebbing.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the EC50 of this compound.

  • Materials:

    • 96-well cell culture plates

    • This compound stock solution (in DMSO)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Multichannel pipette

    • Plate reader (570 nm)

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the EC50 value.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in cells treated with this compound.

  • Materials:

    • 6-well cell culture plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the desired concentration of this compound for the chosen duration. Include a vehicle-treated control.

    • Harvest the cells, including any floating cells in the medium.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

3. Western Blot for PI3K Pathway Analysis

This protocol is for assessing the inhibition of the PI3K/AKT/mTOR pathway.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-S6, anti-total-S6, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with this compound as desired.

    • Lyse the cells and quantify the protein concentration.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizations

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to ETP45658 This compound ETP45658->PI3K Inhibits PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Cell Treatment cluster_1 Assays cluster_2 Data Analysis start Seed Normal and Cancer Cells treat Treat with this compound (Dose-Response) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis western Western Blot (p-AKT, p-S6) treat->western analysis Determine EC50 Compare Toxicity Assess Pathway Inhibition viability->analysis apoptosis->analysis western->analysis

Caption: Experimental workflow for assessing this compound toxicity and mechanism.

Troubleshooting_Logic start High Toxicity in Normal Cells? yes Yes start->yes no No start->no check_conc Verify Drug Concentration yes->check_conc end Proceed with Experiment no->end dose_response Perform Dose- Response Curve check_conc->dose_response reduce_time Reduce Treatment Duration dose_response->reduce_time change_cell_line Consider Different Normal Cell Line reduce_time->change_cell_line

Caption: A logical troubleshooting guide for addressing high toxicity in normal cells.

References

ETP-45658 Technical Support Center: Interpreting Cell Cycle Arrest Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for interpreting cell cycle arrest data following treatment with ETP-45658.

Understanding this compound-Induced Cell Cycle Arrest

This compound is a potent inhibitor of phosphoinositide 3-kinase (PI3K) with additional inhibitory activity against DNA-PK and mTOR.[1] A primary cellular response to this compound treatment in various cancer cell lines is a robust arrest in the G1 phase of the cell cycle.[1][2] This G1 arrest is a key indicator of the compound's on-target activity and is a critical endpoint to assess in experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces cell cycle arrest?

A1: this compound primarily induces G1 cell cycle arrest by inhibiting the PI3K/AKT/mTOR signaling pathway.[2][3] This inhibition leads to downstream effects, including the reduced expression of Cyclin D1, a key protein for G1 phase progression, and the nuclear translocation of FOXO transcription factors, which can promote the expression of cell cycle inhibitors.[1]

Q2: In which cell lines has this compound been shown to cause G1 arrest?

A2: this compound has been demonstrated to induce a clear G1 arrest in several cancer cell lines, including PC3 (prostate cancer) and HT-29 (colon cancer) cells.[1][2][4]

Q3: What are the expected changes in cell cycle distribution after this compound treatment?

A3: Following effective treatment with this compound, you should observe a significant increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the percentage of cells in the S and G2/M phases of the cell cycle.

Q4: How can I confirm that the observed G1 arrest is due to the inhibition of the PI3K/AKT pathway?

Data Presentation: Quantitative Analysis of Cell Cycle Arrest

The following table provides representative data on the effects of this compound on the cell cycle distribution in a cancer cell line. Note that these are example percentages and actual results may vary depending on the cell line, drug concentration, and treatment duration.

TreatmentConcentrationDuration% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle (DMSO)-24 hours55%30%15%
This compound10 µM24 hours75%15%10%

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This protocol is for the analysis of DNA content to determine the cell cycle distribution of a cell population.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvest: Harvest cells after treatment with this compound and a vehicle control. For adherent cells, use trypsin to detach them and collect in a conical tube.

  • Washing: Wash the cells once with ice-cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

  • Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks if necessary.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the stained cells on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for p-Akt (Ser473) and Cyclin D1

This protocol is for detecting changes in the expression and phosphorylation of key cell cycle regulatory proteins.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt, Rabbit anti-Cyclin D1, and Mouse anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Mandatory Visualizations

Signaling Pathway of this compound Action

ETP45658_Pathway ETP45658 This compound PI3K PI3K ETP45658->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR FOXO FOXO AKT->FOXO CyclinD1 Cyclin D1 mTOR->CyclinD1 CDK46 CDK4/6 CyclinD1->CDK46 Rb Rb CDK46->Rb E2F E2F Rb->E2F G1_S_Transition G1/S Transition E2F->G1_S_Transition CellCycleArrest G1 Cell Cycle Arrest G1_S_Transition->CellCycleArrest p21_p27 p21/p27 FOXO->p21_p27 p21_p27->CDK46

Caption: this compound inhibits PI3K, leading to G1 cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow start Start: Treat cells with This compound or Vehicle harvest Harvest and Wash Cells start->harvest fix Fix with Cold 70% Ethanol harvest->fix stain Stain with Propidium Iodide (containing RNase) fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Content Histograms acquire->analyze end End: Determine % of cells in G0/G1, S, and G2/M analyze->end

Caption: Workflow for analyzing cell cycle distribution by flow cytometry.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No significant G1 arrest observed 1. This compound concentration is too low. 2. Treatment duration is too short. 3. Cell line is resistant.1. Perform a dose-response experiment to determine the optimal concentration. 2. Perform a time-course experiment (e.g., 12, 24, 48 hours). 3. Confirm PI3K pathway activity in your cell line and consider using a different cell line.
High cell death in treated samples 1. This compound concentration is too high. 2. Prolonged treatment duration.1. Reduce the concentration of this compound. 2. Shorten the treatment duration.
Poor resolution of cell cycle peaks in flow cytometry 1. Cell clumping. 2. Incomplete RNase treatment. 3. Improper fixation.1. Ensure a single-cell suspension before fixation and consider filtering the sample before analysis. 2. Ensure RNase A is active and incubation time is sufficient. 3. Use ice-cold 70% ethanol and add it dropwise while vortexing.
No decrease in p-Akt or Cyclin D1 in Western Blot 1. Ineffective cell lysis. 2. Antibody issues (concentration, quality). 3. Insufficient drug activity.1. Use fresh lysis buffer with protease and phosphatase inhibitors. 2. Titrate the primary antibody concentration and use a positive control. 3. Confirm the activity of your this compound stock and re-evaluate treatment conditions.

References

Validation & Comparative

ETP-45658: A Comparative Analysis Against Other PI3K Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of the Novel PI3K Inhibitor ETP-45658 with other PI3K Inhibitors in Development and Clinical Use.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has led to the development of numerous inhibitors targeting this pathway. This guide provides a comprehensive comparison of this compound, a potent PI3K inhibitor, with other key PI3K inhibitors, supported by experimental data to aid researchers in their drug discovery and development efforts.

Biochemical Profile and Selectivity

This compound is a potent inhibitor of Class I PI3K isoforms, demonstrating significant activity against PI3Kα, PI3Kδ, PI3Kβ, and PI3Kγ. Notably, it also exhibits inhibitory activity against DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR), two other important kinases in cancer-related signaling pathways.[1][2]

Table 1: Comparative Inhibitory Activity (IC50, nM) of this compound and Other PI3K Inhibitors Against Class I PI3K Isoforms, DNA-PK, and mTOR.

InhibitorPI3KαPI3KβPI3KγPI3KδDNA-PKmTOR
This compound 22.0 [1][2]129.0 [1][2]717.3 [1]39.8 [1]70.6 [1][2]152.0 [1][2]
Alpelisib (BYL719)5[3]1200[3]250[3]290[3]--
Buparlisib (BKM120)52166262116->5000
Pictilisib (GDC-0941)333753--
Idelalisib (CAL-101)86004000210019>4000>4000

In Vitro Anti-Proliferative Activity

This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines. Its efficacy is compared with other well-characterized PI3K inhibitors in the following table.

Table 2: Comparative Anti-Proliferative Activity (EC50/IC50, µM) of this compound and Other PI3K Inhibitors in Various Cancer Cell Lines.

Cell LineCancer TypeThis compound (EC50)Alpelisib (IC50)Buparlisib (IC50)Pictilisib (IC50)Idelalisib (IC50)
MCF7Breast Cancer0.48[1]~1.5~0.5~0.3>10
PC3Prostate Cancer0.49[1]>10~1.0~0.3>10
786-ORenal Cancer2.62[1]----
HCT116Colorectal Cancer3.53[1]~1.0~0.8~0.5>10
U251Glioblastoma5.56[1]-~1.5~0.8-

Note: EC50/IC50 values are compiled from various sources and experimental conditions may vary.

In Vivo Efficacy

Safety and Toxicity Profile

The clinical development of many PI3K inhibitors has been hampered by their toxicity profiles. A comparative analysis of adverse events reported to the FDA provides insights into the potential safety concerns associated with different PI3K inhibitor classes.

Table 3: Common Adverse Events Associated with Different Classes of PI3K Inhibitors.

Adverse EventPan-PI3K Inhibitors (e.g., Buparlisib, Pictilisib)Isoform-Selective PI3Kα Inhibitors (e.g., Alpelisib)Isoform-Selective PI3Kδ Inhibitors (e.g., Idelalisib)
Hyperglycemia CommonVery Common Less Common
Diarrhea/Colitis CommonCommonVery Common
Rash CommonCommonLess Common
Transaminitis Less CommonLess CommonCommon
Pneumonitis Less CommonLess CommonReported

Source: Adapted from FDA Adverse Event Reporting System data analysis. As this compound is a preclinical compound, its clinical safety profile is unknown.

Clinical Development Status

While several PI3K inhibitors such as Alpelisib, Copanlisib, Duvelisib, and Idelalisib have received FDA approval for specific cancer indications, there is no publicly available information from sources like ClinicalTrials.gov or published literature to indicate that this compound has entered clinical trials.[7][8][9][10][11] This suggests that this compound is currently in the preclinical stage of development.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms discussed, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for evaluating PI3K inhibitors.

PI3K_Signaling_Pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment & Activation PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth ETP_45658 This compound ETP_45658->PI3K Other_Inhibitors Other PI3K Inhibitors Other_Inhibitors->PI3K PTEN PTEN PTEN->PIP3 Dephosphorylation Experimental_Workflow Workflow for PI3K Inhibitor Evaluation cluster_0 In Vitro Assays cluster_1 In Vivo Studies Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Culture Cancer Cell Line Culture Proliferation_Assay Cell Proliferation Assay (MTT/XTT, EC50 Determination) Cell_Culture->Proliferation_Assay Western_Blot Western Blot for Phospho-protein Levels (p-AKT, p-S6K) Cell_Culture->Western_Blot Xenograft Tumor Xenograft Model Establishment Proliferation_Assay->Xenograft Treatment Inhibitor Treatment Xenograft->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Treatment->PK_PD

References

A Head-to-Head Comparison of PI3K Inhibitors: ETP-45658 vs. GDC-0941 in Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in many cancers, including breast cancer.[1][2] This has led to the development of numerous PI3K inhibitors as potential therapeutic agents. This guide provides a detailed comparison of two prominent PI3K inhibitors, ETP-45658 and GDC-0941 (Pictilisib), focusing on their performance in breast cancer cells based on available experimental data.

At a Glance: Key Differences

FeatureThis compoundGDC-0941 (Pictilisib)
Primary Targets PI3Kα, PI3Kδ, DNA-PK, mTOR[3][4][5]Pan-Class I PI3K (PI3Kα, β, δ, γ)[6][7]
Potency (IC50) Highly potent against PI3Kα (22.0 nM) and PI3Kδ (39.8 nM)[3]Potent against PI3Kα and PI3Kδ (3 nM)[6]
Clinical Development Preclinical[8]Has undergone Phase I and II clinical trials[7][9][10][11]

Quantitative Performance Data

The following tables summarize the in vitro efficacy of this compound and GDC-0941 against various cancer cell lines, including breast cancer. It is important to note that these values are from different studies and direct comparisons should be made with caution.

Table 1: Inhibitory Activity (IC50) of this compound against PI3K Isoforms and Other Kinases

TargetIC50 (nM)
PI3Kα22.0[3]
PI3Kδ39.8[3]
PI3Kβ129.0[3]
PI3Kγ717.3[3]
DNA-PK70.6[3]
mTOR152.0[3]
PI3Kα (H1047R mutant)16.8[3]
PI3Kα (E545K mutant)13.1[3]

Table 2: Proliferation Inhibition (EC50/GI50) of this compound in Cancer Cell Lines

Cell LineCancer TypeEC50 (µM)
MCF7Breast Cancer0.48[3]
PC3Prostate Cancer0.49[3]
786-OKidney Cancer2.62[3]
HCT116Colon Cancer3.53[3]
U251Glioblastoma5.56[3]

Table 3: Inhibitory Activity (IC50) of GDC-0941 against PI3K Isoforms

TargetIC50 (nM)Selectivity vs. PI3Kα/δ
PI3Kα3[6]-
PI3Kδ3[6]-
PI3Kβ33[6]11-fold
PI3Kγ75[6]25-fold

Table 4: Proliferation Inhibition (IC50/GI50) of GDC-0941 in Cancer Cell Lines

Cell LineCancer TypeIC50/GI50 (µM)
MDA-MB-361Breast Cancer0.72[6]
A2780Ovarian Cancer0.14[6]
PC3Prostate Cancer0.28[6]
U87MGGlioblastoma0.95[6]
HCT116Colon Cancer1.081 (GI50)[6]
DLD1Colon Cancer1.070 (GI50)[6]
HT29Colon Cancer0.157 (GI50)[6]
HER2-amplified, PIK3CA mutantBreast Cancer<0.5[6]

Mechanism of Action and Signaling Pathway Inhibition

Both this compound and GDC-0941 exert their anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway, when activated by growth factors, promotes cell survival, proliferation, and growth. By blocking PI3K, these inhibitors prevent the phosphorylation and activation of downstream effectors like AKT and mTOR.

This compound has been shown to decrease the phosphorylation of FOXO3a, GSK3-β, and p70 S6K in U2OS cells.[3] It also reduces the expression of cyclin D1 and p-Akt (Ser473).[3] In breast cancer models, GDC-0941 effectively inhibits the phosphorylation of Akt and its downstream targets, including PRAS40, S6, FOXO1, and GSK3β.[12]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates FOXO3a FOXO3a AKT->FOXO3a Inhibits GSK3b GSK3β AKT->GSK3b Inhibits CyclinD1 Cyclin D1 AKT->CyclinD1 Promotes p70S6K p70S6K mTORC1->p70S6K Activates Proliferation Cell Proliferation & Survival p70S6K->Proliferation CyclinD1->Proliferation ETP_45658 This compound ETP_45658->PI3K GDC_0941 GDC-0941 GDC_0941->PI3K mTOR_inhibitor This compound mTOR_inhibitor->mTORC1 Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis CellCulture Breast Cancer Cell Line Culture Viability Cell Viability Assay (e.g., MTT, SRB) CellCulture->Viability WesternBlot Western Blot Analysis (p-AKT, p-S6K, etc.) CellCulture->WesternBlot Apoptosis Apoptosis Assay (e.g., Annexin V) CellCulture->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) CellCulture->CellCycle CompoundPrep Compound Dilution (this compound / GDC-0941) CompoundPrep->Viability CompoundPrep->WesternBlot CompoundPrep->Apoptosis CompoundPrep->CellCycle IC50 IC50/EC50 Calculation Viability->IC50 ProteinQuant Protein Quantification WesternBlot->ProteinQuant ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist

References

Unlocking Synergistic Potential: A Comparative Guide to ETP-45658 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ETP-45658, a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, has demonstrated significant anti-proliferative effects in various cancer models.[1] While its efficacy as a monotherapy is established, its true potential may lie in synergistic combinations with other anticancer agents. This guide provides a comparative overview of the anticipated synergistic effects of this compound with standard-of-care chemotherapy and targeted therapies, based on extensive preclinical data from analogous PI3K inhibitors. The data presented herein is intended to guide future research and clinical trial design for this compound combination therapies.

Mechanism of Action: Targeting a Central Hub in Cancer Proliferation

This compound exerts its anticancer effects by inhibiting the phosphatidylinositol 3-kinase (PI3K), protein kinase B (AKT), and mammalian target of rapamycin (mTOR) pathway.[1] This signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[2][3][4][5][6] By blocking this pathway, this compound induces cell cycle arrest, apoptosis, and oxidative stress in cancer cells.[1]

This compound exhibits potent inhibitory activity against multiple PI3K isoforms, as well as DNA-dependent protein kinase (DNA-PK) and mTOR, highlighting its potential for broad-spectrum anti-tumor activity.[7][8][9]

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Apoptosis Apoptosis AKT->Apoptosis inhibits Cell Growth\n& Proliferation Cell Growth & Proliferation mTORC1->Cell Growth\n& Proliferation promotes ETP45658 This compound ETP45658->PI3K inhibits ETP45658->mTORC1 inhibits

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Synergistic Combinations: A Data-Driven Comparison

While direct clinical or preclinical data on this compound in combination with other anticancer drugs is not yet available, extensive research on other PI3K inhibitors provides a strong rationale for its potential synergistic effects. This section summarizes the expected outcomes of combining this compound with chemotherapy and PARP inhibitors, based on studies with analogous compounds.

Combination with Chemotherapy

The PI3K/AKT/mTOR pathway is a known mediator of resistance to conventional chemotherapeutic agents.[10] Inhibition of this pathway can sensitize cancer cells to the cytotoxic effects of drugs like doxorubicin and cisplatin.

Table 1: Expected Synergistic Effects of this compound with Chemotherapy

Combination AgentCancer TypeCell Line(s)Key FindingsCombination Index (CI)Reference(s)
Doxorubicin Breast & Ovarian CancerIGROV1, OVCAR3, SKOV3Increased apoptosis and enhanced anti-tumor effects.Synergistic (CI < 1)[11][12]
Cisplatin Lung CancerA549/DDP, H460/DDPReversal of cisplatin resistance and increased cell mortality.Synergistic (CI < 1)[13][14]

Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Combination with PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies effective in cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA mutations. Preclinical studies have shown that PI3K inhibitors can enhance the efficacy of PARP inhibitors, even in cancer cells without BRCA mutations.[15]

Table 2: Expected Synergistic Effects of this compound with PARP Inhibitors

Combination AgentCancer TypeCell Line(s)Key FindingsCombination Index (CI)Reference(s)
Olaparib Ovarian Cancer (PIK3CA mutant)SKOV3, IGROV1, HEYA8Synergistic inhibition of proliferation, survival, and invasion.Synergistic (CI < 1)[16][17]
Olaparib Ovarian Cancer (wild-type PIK3CA)OVCA433, OVCAR5, OVCAR8Synergistic blockage of cell growth and induction of apoptosis.Synergistic (CI < 1)[15][18]
Olaparib Breast & Ovarian CancerMultipleAchieved responses in both BRCA-mutant and BRCA wild-type cancers.Not specified[19]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analogous studies, which can be adapted for investigating the synergistic effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[20][21]

  • Drug Treatment: Treat the cells with this compound, the combination drug, or the combination of both at various concentrations for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[22][23] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[20][22]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[22]

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Drugs (this compound +/- Combination Agent) A->B C 3. Add MTT Reagent & Incubate B->C D 4. Add Solubilization Solution C->D E 5. Read Absorbance at 570 nm D->E

Figure 2: Experimental workflow for the MTT cell viability assay.
Combination Index (CI) Calculation

The Combination Index (CI) is calculated using the Chou-Talalay method to quantitatively determine the nature of the drug interaction.

  • Dose-Response Curves: Generate dose-response curves for each drug individually and for the combination at a constant ratio. This is typically done by measuring cell viability (e.g., using the MTT assay) across a range of concentrations.

  • Determine IC50 Values: Calculate the concentration of each drug that inhibits 50% of cell growth (IC50) from the individual dose-response curves.

  • Calculate CI: Use specialized software (e.g., CompuSyn) or the following formula to calculate the CI value for different effect levels (fractions affected, Fa):[24][25][26]

    CI = (D)₁ / (Dx)₁ + (D)₂ / (Dx)₂

    Where:

    • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce a certain effect (e.g., 50% inhibition).

    • (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that produce the same effect.

  • Interpret Results:

    • CI < 1 indicates synergism.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

CI_Calculation_Logic cluster_logic Combination Index (CI) Calculation Logic A Generate Dose-Response Curves (Individual Drugs & Combination) B Determine IC50 Values for each drug A->B C Calculate CI using Chou-Talalay Method B->C D Interpret CI Value C->D E Synergism (CI < 1) D->E F Additive (CI = 1) D->F G Antagonism (CI > 1) D->G

Figure 3: Logical flow for the calculation and interpretation of the Combination Index (CI).

Conclusion and Future Directions

The preclinical data from analogous PI3K inhibitors strongly suggest that this compound holds significant promise for synergistic combination therapies in a variety of cancers. The ability to enhance the efficacy of standard chemotherapies and targeted agents like PARP inhibitors could lead to improved patient outcomes, potentially by overcoming drug resistance and allowing for lower, less toxic doses.

Future research should focus on validating these anticipated synergistic effects through in vitro and in vivo studies specifically investigating this compound in combination with a range of anticancer drugs. The experimental protocols and comparative data presented in this guide provide a solid foundation for the design and execution of these crucial next steps in the clinical development of this compound.

References

ETP-45658 Demonstrates Potent and Selective Inhibition of PI3K Pathway in PIK3CA Mutant Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of available preclinical data reveals that ETP-45658, a novel phosphoinositide 3-kinase (PI3K) inhibitor, exhibits significant efficacy in cancer cell lines harboring activating mutations in the PIK3CA gene. The data indicates that this compound potently inhibits the PI3K/AKT/mTOR signaling cascade, leading to cell cycle arrest and apoptosis in various tumor models. This guide provides a comparative overview of this compound's performance against other notable PI3K inhibitors, supported by experimental data and detailed methodologies.

Comparative Efficacy in PIK3CA Mutant Cell Lines

This compound has demonstrated potent inhibitory activity against PI3Kα, the isoform frequently mutated in cancer, as well as showing efficacy against clinically relevant PIK3CA mutations.[1] The following tables summarize the available quantitative data on the half-maximal inhibitory concentrations (IC50) of this compound and other PI3K inhibitors in biochemical assays and various cancer cell lines.

Table 1: Biochemical IC50 Values of PI3K Inhibitors

CompoundPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)mTOR (nM)DNA-PK (nM)
This compound 22.0[1]129.0[1]39.8[1]717.3[1]152.0[1]70.6[1]
GDC-0941 (Pictilisib) 333375>1000-
Alpelisib (BYL719) 51200250290--
Taselisib 1.11180.234.60.26-

Note: Data for GDC-0941, Alpelisib, and Taselisib are compiled from various sources for comparative purposes and may not have been generated under identical experimental conditions as this compound.

Table 2: Anti-proliferative Activity (EC50/IC50) in PIK3CA Mutant and Other Cancer Cell Lines (μM)

Cell LinePIK3CA MutationThis compoundGDC-0941 (Pictilisib)Alpelisib (BYL719)
MCF7 E545K0.48[1]~0.05~0.5
T47D H1047R-~0.5~0.8
PC3 PTEN null0.49[1]~0.3-
786-O -2.62[1]--
HCT116 H1047R3.53[1]--
U251 PTEN null5.56[1]--

Note: Direct comparative studies of these inhibitors under identical conditions are limited. The presented values are for reference and should be interpreted with caution.

Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

This compound exerts its anti-cancer effects by inhibiting the PI3K pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In cells with PIK3CA mutations, this pathway is constitutively active, driving tumor progression. This compound's inhibition of PI3Kα leads to a downstream cascade of events, including the reduced phosphorylation of AKT and subsequent effects on key downstream effectors like mTOR and the transcription factor FOXO3a.[1]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 FOXO3a_cyto FOXO3a AKT->FOXO3a_cyto Inhibition (Phosphorylation) S6K p70S6K mTORC1->S6K Protein Synthesis FOXO3a_nuc FOXO3a FOXO3a_cyto->FOXO3a_nuc Translocation ETP45658 This compound ETP45658->PI3K Inhibition CellCycleArrest Cell Cycle Arrest (e.g., p27 induction) FOXO3a_nuc->CellCycleArrest Apoptosis Apoptosis FOXO3a_nuc->Apoptosis

PI3K/AKT/mTOR Signaling Pathway and this compound's Point of Intervention.

Experimental evidence demonstrates that this compound treatment leads to a dose-dependent increase in the nuclear translocation of FOXO3a, a tumor suppressor, in U2OS cells.[1] Furthermore, treatment with this compound decreases the phosphorylation of AKT on serine 473 and reduces the expression of cyclin D1, a key regulator of cell cycle progression.[1] In HT-29 colon cancer cells, this compound has been shown to induce apoptosis and cause cell cycle arrest at the G0/G1 phase.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the efficacy data, detailed experimental protocols for key assays are provided below.

Cell Viability Assay (e.g., CCK-8 or MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Cell Seeding: Plate cancer cells (e.g., MCF7, T47D) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound or other PI3K inhibitors for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Reagent Incubation: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Phospho-AKT (Ser473)

This technique is used to detect the phosphorylation status of AKT, a key downstream effector of PI3K.

  • Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-AKT (Ser473) and total AKT overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-AKT signal to the total AKT signal.

Experimental_Workflow cluster_invitro In Vitro Efficacy Assessment cluster_data Data Analysis & Comparison CellCulture PIK3CA Mutant Cancer Cell Lines (e.g., MCF7, T47D) DrugTreatment Treat with this compound & other PI3K inhibitors (Dose-Response) CellCulture->DrugTreatment ViabilityAssay Cell Viability Assay (CCK-8 / MTT) DrugTreatment->ViabilityAssay WesternBlot Western Blot (p-AKT, total AKT) DrugTreatment->WesternBlot CellCycle Cell Cycle Analysis (Flow Cytometry) DrugTreatment->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V) DrugTreatment->ApoptosisAssay IC50 Determine IC50 / EC50 Values ViabilityAssay->IC50 PathwayModulation Assess Pathway Inhibition WesternBlot->PathwayModulation PhenotypicEffects Quantify Cell Cycle Arrest & Apoptosis CellCycle->PhenotypicEffects ApoptosisAssay->PhenotypicEffects Comparison Comparative Analysis of Inhibitor Efficacy IC50->Comparison PathwayModulation->Comparison PhenotypicEffects->Comparison

A typical experimental workflow for evaluating the efficacy of PI3K inhibitors.

Conclusion

The available data strongly suggest that this compound is a potent inhibitor of the PI3K pathway with significant anti-proliferative and pro-apoptotic effects in cancer cell lines, particularly those with PIK3CA mutations. Its ability to effectively modulate key downstream signaling molecules like AKT and FOXO3a underscores its potential as a targeted therapeutic agent. While direct comparative studies with other PI3K inhibitors are limited, the existing evidence positions this compound as a promising candidate for further investigation in the treatment of PIK3CA-mutant cancers. Future head-to-head studies are warranted to definitively establish its comparative efficacy and safety profile.

References

ETP-45658: A Comparative Analysis of its Anti-Proliferative Effects Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ETP-45658 has emerged as a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical axis in cancer cell proliferation and survival. This guide provides a comparative overview of the anti-proliferative efficacy of this compound across various cancer types, supported by available experimental data.

Quantitative Analysis of Anti-Proliferative Activity

The inhibitory effects of this compound on the proliferation of a panel of human cancer cell lines have been quantified, with the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values serving as key metrics of its potency. The available data are summarized in the table below.

Cancer TypeCell LineEC50 / IC50 (µM)
Breast CancerMCF70.48[1]
Prostate CancerPC30.49[1]
Renal Cancer786-O2.62[1]
Colon CancerHCT1163.53[1]
Colon CancerHT-2919.3 (IC50)
GlioblastomaU2515.56[1]
Lung CancerNot specifiedData not available
LymphomaNot specifiedData not available

Note: While studies indicate that this compound exhibits anti-proliferative activity in lung cancer and lymphoma cell lines, specific EC50 or IC50 values were not available in the public domain at the time of this report.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

This compound exerts its anti-proliferative effects by targeting key kinases in the PI3K/AKT/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers. This compound has been shown to inhibit PI3Kα, PI3Kδ, PI3Kβ, and PI3Kγ isoforms with IC50 values of 22.0 nM, 39.8 nM, 129.0 nM, and 717.3 nM, respectively.[1] Furthermore, it also demonstrates inhibitory activity against DNA-PK (IC50 = 70.6 nM) and mTOR (IC50 = 152.0 nM).[1] By blocking these kinases, this compound effectively halts the downstream signaling that drives uncontrolled cell division.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes ETP45658 This compound ETP45658->PI3K Inhibition ETP45658->mTORC1 Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The anti-proliferative effects of this compound are typically evaluated using cell viability assays. The following is a detailed protocol for the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay, a common method for this purpose.

Objective: To determine the dose-dependent effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom microplates

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • XTT Assay:

    • Prepare the XTT labeling mixture by adding the electron-coupling reagent to the XTT labeling reagent according to the manufacturer's instructions.

    • Add 50 µL of the XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO2, or until a color change is apparent.

    • Gently shake the plate to ensure a homogenous distribution of the color.

  • Data Acquisition:

    • Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract non-specific background absorbance.

  • Data Analysis:

    • Subtract the background absorbance from the test absorbance values.

    • Express the results as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Calculate the EC50 or IC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

Experimental_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat_cells Treat with this compound (Serial Dilutions) incubate1->treat_cells incubate2 Incubate (48-72h) treat_cells->incubate2 add_xtt Add XTT Reagent incubate2->add_xtt incubate3 Incubate (2-4h) add_xtt->incubate3 read_absorbance Measure Absorbance incubate3->read_absorbance analyze_data Data Analysis (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the anti-proliferative effects of this compound.

References

ETP-45658: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of ETP-45658, a potent inhibitor of phosphoinositide 3-kinases (PI3Ks). The information presented herein is intended to provide researchers with objective data to evaluate the cross-reactivity of this compound with other kinases, specifically DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR), for which inhibitory activity has been reported.

Kinase Inhibition Profile of this compound

This compound demonstrates potent inhibition of Class I PI3K isoforms, with the highest potency observed for PI3Kα and PI3Kδ.[1][2][3] Notably, this compound also exhibits inhibitory activity against DNA-PK and mTOR, two important kinases involved in cell signaling, DNA repair, and cell growth.[1][2][3] The inhibitory activities are summarized in the table below. A comprehensive kinome scan profiling the cross-reactivity of this compound against a broader panel of kinases is not publicly available at this time.

Kinase TargetIC50 (nM)
PI3Kα22.0[1][3]
PI3Kδ30.0[1]
PI3Kβ129.0[1][3]
PI3Kγ710.0[1]
DNA-PK70.6[1][2][3]
mTOR152.0[1][2][3]

Caption: Inhibitory concentration (IC50) values of this compound against various kinases.

Signaling Pathway Inhibition

This compound exerts its effects by inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is critical for regulating cell proliferation, survival, and growth. By inhibiting PI3K and mTOR, this compound can effectively block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells. The diagram below illustrates the key components of this pathway and the points of inhibition by this compound.

PI3K_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt p70S6K p70S6K mTORC1->p70S6K eIF4E 4E-BP1 mTORC1->eIF4E CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth eIF4E->CellGrowth ETP45658_PI3K This compound ETP45658_PI3K->PI3K ETP45658_mTOR This compound ETP45658_mTOR->mTORC1 DNA_damage DNA Damage DNA_PK DNA-PK DNA_damage->DNA_PK DNA_repair DNA Repair DNA_PK->DNA_repair ETP45658_DNAPK This compound ETP45658_DNAPK->DNA_PK Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare Serial Dilutions of this compound Start->Prep_Inhibitor Setup_Reaction Set up Kinase Reaction: - Kinase - Substrate - Buffer - Inhibitor/Vehicle Prep_Inhibitor->Setup_Reaction Initiate_Reaction Initiate Reaction (Add ATP) Setup_Reaction->Initiate_Reaction Incubate Incubate (e.g., 30°C for 60 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Radioactivity, Fluorescence, Western Blot) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis: - Calculate % Inhibition - Determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

References

ETP-45658: A Comparative Guide to a Novel PI3K/mTOR Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ETP-45658, a potent inhibitor of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, with other notable inhibitors targeting this critical cellular cascade. The information presented herein is intended to assist researchers in evaluating the downstream effects of this compound and its potential as a therapeutic agent.

Introduction to this compound and the PI3K/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is a crucial intracellular network that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2] this compound is a small molecule inhibitor that targets both PI3K and mTOR, two key kinases in this pathway.[3] Its mechanism of action involves the inhibition of downstream signaling, leading to effects such as cell cycle arrest and apoptosis in cancer cells.[3][4]

Comparative Analysis of Inhibitor Potency

The following table summarizes the in vitro inhibitory activity (IC50 values) of this compound and a selection of other well-characterized PI3K/mTOR inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

InhibitorPI3Kα (nM)PI3Kβ (nM)PI3Kδ (nM)PI3Kγ (nM)mTOR (nM)DNA-PK (nM)
This compound 221293071015270.6
PI-103 8884815020 (mTORC1), 83 (mTORC2)2
NVP-BEZ235 (Dactolisib) 4757520.7-
GSK2126458 (Omipalisib) 0.019 (Ki)0.13 (Ki)0.024 (Ki)0.06 (Ki)0.18 (mTORC1 Ki), 0.3 (mTORC2 Ki)0.28
Buparlisib (BKM120) 52166116262--
Pictilisib (GDC-0941) 333375580-
Gedatolisib (PKI-587) 0.4--5.41.6-

Data compiled from multiple sources.[4][5][6][7][8][9][10][11][12][13][14] Note: Some values are reported as Ki instead of IC50.

Downstream Effects on mTOR Signaling and Cellular Functions

This compound and its counterparts exert their effects by modulating the phosphorylation state and activity of key downstream effectors of the mTOR pathway. The following table summarizes the reported effects of these inhibitors on critical cellular processes. A direct comparative study of this compound against all listed alternatives in the same experimental system is not currently available; therefore, this table synthesizes findings from various studies.

InhibitorDownstream Targets InhibitedCellular Effects
This compound p-Akt, p-p70 S6K, p-FOXO3aInduces G0/G1 cell cycle arrest, promotes apoptosis, inhibits proliferation.[3][4]
PI-103 p-Akt, p-GSK3β, p-p70S6K, p-S6RPInduces autophagy, inhibits proliferation.[5][15]
NVP-BEZ235 (Dactolisib) p-Akt, p-mTOR, p-4E-BP1Induces G1 cell cycle arrest, promotes apoptosis, inhibits proliferation.[11][16][17]
GSK2126458 (Omipalisib) p-Akt, p-p70S6K, p-rpS6Induces G1 cell cycle arrest, promotes apoptosis.[2][18][19]
Buparlisib (BKM120) p-Akt, p-S6K, p-4E-BP1Induces apoptosis, inhibits proliferation.[20][21]
Pictilisib (GDC-0941) p-Akt, p-P70S6 kinaseInduces autophagy and apoptosis, inhibits proliferation.[12][14]
Gedatolisib (PKI-587) p-Akt, p-S6, p-4E-BP1Induces anti-proliferative and cytotoxic effects.[9]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental validation of this compound's effects, the following diagrams are provided.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Axis cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 FOXO3a FOXO3a Akt->FOXO3a p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->Akt Cell Growth & Proliferation Cell Growth & Proliferation p70S6K->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation Apoptosis Apoptosis FOXO3a->Apoptosis This compound This compound This compound->PI3K This compound->mTORC1 This compound->mTORC2

Caption: PI3K/mTOR signaling pathway with inhibition by this compound.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays cluster_readouts Experimental Readouts Cancer Cell Lines Cancer Cell Lines This compound Treatment This compound Treatment Cancer Cell Lines->this compound Treatment Control (Vehicle) Control (Vehicle) Cancer Cell Lines->Control (Vehicle) Western Blot Western Blot This compound Treatment->Western Blot XTT Assay XTT Assay This compound Treatment->XTT Assay Annexin V Assay Annexin V Assay This compound Treatment->Annexin V Assay Control (Vehicle)->Western Blot Control (Vehicle)->XTT Assay Control (Vehicle)->Annexin V Assay Protein Phosphorylation (p-Akt, p-mTOR) Protein Phosphorylation (p-Akt, p-mTOR) Western Blot->Protein Phosphorylation (p-Akt, p-mTOR) Cell Viability Cell Viability XTT Assay->Cell Viability Apoptosis Apoptosis Annexin V Assay->Apoptosis

Caption: Workflow for validating this compound's downstream effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Western Blot for Phosphorylated Akt (p-Akt) and mTOR (p-mTOR)
  • Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), and total mTOR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

XTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with various concentrations of this compound or other inhibitors for 24-72 hours.

  • XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Incubation: Add the XTT labeling mixture to each well and incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450 nm with a reference wavelength of 650 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V Apoptosis Assay by Flow Cytometry
  • Cell Treatment and Harvesting: Treat cells with this compound or controls. Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

Conclusion

This compound is a potent dual inhibitor of the PI3K/mTOR pathway with demonstrated activity in preclinical cancer models. Its inhibitory profile and cellular effects are comparable to, and in some aspects distinct from, other well-known inhibitors of this pathway. The provided data and protocols offer a foundation for researchers to further investigate the therapeutic potential of this compound and to design robust comparative studies. Further head-to-head studies are warranted to definitively establish the relative efficacy and selectivity of this compound against a broader range of PI3K/mTOR inhibitors.

References

ETP-45658 Versus Dual PI3K/mTOR Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway remains a critical target due to its frequent dysregulation in various malignancies. This guide provides an objective comparison of ETP-45658, a notable PI3K/mTOR pathway inhibitor, against other prominent dual PI3K/mTOR inhibitors, including dactolisib (BEZ235), apitolisib (GDC-0980), and SF1126. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of preclinical data to inform future research and development efforts.

Mechanism of Action: A Shared Target with Nuanced Differences

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1] Both this compound and the compared dual inhibitors exert their anti-cancer effects by targeting key kinases within this pathway.

This compound is a potent inhibitor of Class I PI3K isoforms and also demonstrates inhibitory activity against mTOR and DNA-dependent protein kinase (DNA-PK).[2][3][4][5] Its action leads to the suppression of downstream signaling, resulting in cell cycle arrest and apoptosis in cancer cells.[6][7]

Dual PI3K/mTOR inhibitors like dactolisib, apitolisib, and SF1126 are designed to simultaneously block both PI3K and mTOR kinases.[6][8][9][10] This dual-targeting strategy aims to overcome the feedback loops that can be activated when only one of these kinases is inhibited, potentially leading to more potent and sustained pathway inhibition.[8]

In Vitro Potency: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the reported IC50 values for this compound and the selected dual PI3K/mTOR inhibitors against various PI3K isoforms and mTOR. It is important to note that these values are often determined in different experimental settings, which can influence the results.

Table 1: Inhibitory Activity (IC50, nM) against PI3K Isoforms and mTOR

CompoundPI3KαPI3KβPI3KδPI3KγmTOR
This compound 22[2][3][4][5]129[2][3][4][5]30[2][3][4][5]710[2][3][4][5]152[2][3][4][5]
Dactolisib (BEZ235) 4[2][9]75[2][9]7[2][9]5[2][9]6 (p70S6K) / 20.7[2][9]
Apitolisib (GDC-0980) 5[1][10]27[1][10]7[1][10]14[1][10]17 (Ki)[1][10]
SF1126 Pan-PI3K inhibitor (specific isoform IC50s not consistently reported)[6]Pan-PI3K inhibitorPan-PI3K inhibitorPan-PI3K inhibitorYes

Cellular Activity: Impact on Cancer Cell Lines

The ultimate goal of these inhibitors is to halt the proliferation of cancer cells. The following table presents the anti-proliferative activity (EC50 or IC50) of the compounds in various cancer cell lines.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

CompoundCell LineCancer TypeEC50/IC50 (µM)
This compound HT-29Colon CancerDose-dependent antiproliferative effect[6][7]
MCF7Breast Cancer0.48[3]
PC3Prostate Cancer0.49[3]
Dactolisib (BEZ235) P3 and U87Glioblastoma0.0127 and 0.0158, respectively[3]
HCT15Colorectal CancerNanomolar range[11]
Apitolisib (GDC-0980) PC3Prostate Cancer0.307[1]
MCF7Breast Cancer0.255[1]
SF1126 Hep3B, HepG2, SK-Hep1, Huh7Liver Cancer5.05, 6.89, 3.14, 2.14, respectively[6]
MM.1RMultiple Myeloma< 4[12]

In Vivo Efficacy: Performance in Preclinical Models

Preclinical in vivo studies using xenograft models provide valuable insights into the potential therapeutic efficacy of these inhibitors.

Table 3: In Vivo Anti-tumor Activity in Xenograft Models

CompoundCancer TypeModelKey Findings
This compound Not explicitly detailed in the provided search results.
Dactolisib (BEZ235) Breast CancerHER2-amplified breast cancer cell linesDaily oral administration was effective in inhibiting tumor growth.[7]
Colorectal CarcinomaRAS-mutant colorectal carcinomasMonotherapy displayed higher activity than a MEK inhibitor.[13]
Apitolisib (GDC-0980) Various Solid TumorsMultiple xenograft cancer modelsDemonstrated tumor growth inhibition.[8]
SF1126 Multiple MyelomaMM.1R xenograftsStrikingly inhibited tumor growth and angiogenesis.[14]

Visualizing the Molecular Landscape and Experimental Process

To better understand the context of this comparison, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating these inhibitors.

PI3K_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates TSC TSC1/2 AKT->TSC Inhibits Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation fourEBP1->Proliferation Inhibits Translation mTORC2 mTORC2 mTORC2->AKT Activates ETP_45658 This compound ETP_45658->PI3K ETP_45658->mTORC1 ETP_45658->mTORC2 Dual_Inhibitors Dual PI3K/mTOR Inhibitors Dual_Inhibitors->PI3K Dual_Inhibitors->mTORC1 Dual_Inhibitors->mTORC2

Caption: PI3K/mTOR signaling pathway with points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Culture Cancer Cell Line Culture Proliferation_Assay Cell Proliferation Assay (e.g., MTT/XTT) Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis/Cell Cycle Analysis Proliferation_Assay->Apoptosis_Assay Xenograft_Model Tumor Xenograft Model Establishment Apoptosis_Assay->Xenograft_Model Treatment Inhibitor Administration Xenograft_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Analysis Pharmacodynamic & Efficacy Analysis Tumor_Measurement->Analysis

Caption: General experimental workflow for inhibitor evaluation.

Experimental Protocols

Detailed experimental protocols can vary between laboratories. The following provides a general overview of the methodologies commonly employed in the evaluation of PI3K/mTOR inhibitors.

In Vitro Kinase Assay (Representative Protocol)
  • Objective: To determine the in vitro inhibitory activity of the compounds against specific PI3K isoforms and mTOR.

  • Materials: Recombinant human PI3K isoforms and mTOR kinase, ATP, appropriate kinase buffer, substrate (e.g., phosphatidylinositol), and the test compounds.

  • Procedure:

    • The kinase reaction is initiated by mixing the enzyme, substrate, and varying concentrations of the inhibitor in the kinase buffer.

    • The reaction is started by the addition of ATP.

    • After a defined incubation period at a specific temperature, the reaction is stopped.

    • The amount of product formed (phosphorylated substrate) is quantified using methods such as radioisotope incorporation, fluorescence, or luminescence-based assays.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (XTT/MTT Assay - Representative Protocol)
  • Objective: To assess the effect of the inhibitors on the proliferation and viability of cancer cell lines.

  • Materials: Cancer cell lines, cell culture medium, 96-well plates, XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent, and a microplate reader.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

    • Following treatment, the XTT or MTT reagent is added to each well.

    • Metabolically active cells reduce the tetrazolium salt to a colored formazan product.

    • The absorbance of the formazan solution is measured using a microplate reader at the appropriate wavelength (around 450-490 nm for XTT and 570 nm for MTT).[4][15][16]

    • Cell viability is expressed as a percentage of the untreated control, and EC50/IC50 values are determined.

In Vivo Tumor Xenograft Study (Representative Protocol)
  • Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.

  • Materials: Immunocompromised mice (e.g., nude or SCID mice), cancer cell lines for tumor induction, test compounds formulated for in vivo administration, and calipers for tumor measurement.

  • Procedure:

    • Human cancer cells are subcutaneously injected into the flanks of the mice.

    • Once tumors reach a palpable size, the mice are randomized into control and treatment groups.

    • The test compounds are administered to the treatment groups according to a specific dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, the mice are euthanized, and the tumors are excised for further analysis (e.g., pharmacodynamic marker assessment).

    • The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.

Conclusion

This guide provides a comparative overview of this compound and selected dual PI3K/mTOR inhibitors based on available preclinical data. While all compounds target the same critical oncogenic pathway, they exhibit distinct profiles in terms of their specific inhibitory activities and cellular effects. The provided data and methodologies aim to serve as a valuable resource for the scientific community to guide further investigation and the development of next-generation cancer therapies targeting the PI3K/mTOR pathway. Direct head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive assessment of their relative merits.

References

Independent Validation of ETP-45658's Effect on Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-apoptotic effects of ETP-45658, a PI3K/AKT/mTOR pathway inhibitor, with other relevant compounds. The information presented is based on available experimental data to assist researchers in evaluating its potential as a therapeutic agent.

Introduction to this compound and Apoptosis Induction

This compound is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade frequently dysregulated in cancer.[1][2] This pathway plays a crucial role in cell proliferation, survival, and differentiation. By targeting key components of this pathway, such as PI3K, AKT, and mTOR, this compound has been shown to effectively induce apoptosis, or programmed cell death, in cancer cells.[1][2] This guide focuses on the independent validation of this compound's apoptotic effects, primarily in the context of HT-29 human colorectal adenocarcinoma cells, and compares its performance with other well-known PI3K inhibitors.

Comparative Analysis of Apoptosis Induction

The following tables summarize the quantitative data on the pro-apoptotic effects of this compound and other PI3K inhibitors on HT-29 cells. It is important to note that the data is compiled from separate studies, and direct head-to-head comparisons under identical experimental conditions may not be available.

Table 1: Effect of PI3K Inhibitors on Apoptosis in HT-29 Cells (Annexin V Staining)

CompoundConcentrationTreatment Duration% of Apoptotic Cells (Early + Late)Fold Increase vs. ControlReference
This compound IC50 doseNot SpecifiedData not quantified in %Increased Annexin V binding observed[1][2]
Wortmannin 0-50 µg/mLNot Specified1% to 29% (early apoptosis)Up to 29-fold[3]
Quercetin 50, 100, 200 µM48 hoursDose-dependent increaseNot specified[4]

Table 2: Effect of PI3K Inhibitors on Caspase Activity in HT-29 Cells

CompoundConcentrationTreatment DurationEffect on Caspase-3/7 ActivityFold Increase vs. ControlReference
This compound IC50 doseNot SpecifiedInduced caspase 3/7 activityNot specified[1][2]
BEZ235 1 and 3 µM48 hoursIncreased cleaved caspase-3Dose-dependent increase[5]
Auransterol IC50 (49.1 µM)48 hoursIncreased caspase-3/7 activityNot specified[6]

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and methods discussed, the following diagrams are provided.

PI3K_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 inhibits Apoptosis Apoptosis Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Caspase9 Caspase-9 Bax->Caspase9 activates Caspase37 Caspase-3/7 Caspase9->Caspase37 activates Caspase37->Apoptosis executes ETP45658 This compound ETP45658->PI3K inhibit ETP45658->mTOR inhibit Others BEZ235, Wortmannin, LY294002 Others->PI3K Others->mTOR

Figure 1: PI3K/AKT/mTOR signaling pathway and points of inhibition leading to apoptosis.

AnnexinV_Workflow start Induce Apoptosis in HT-29 Cells harvest Harvest and Wash Cells start->harvest resuspend Resuspend in 1X Binding Buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate at Room Temp (15 min, in dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Figure 2: Experimental workflow for Annexin V and Propidium Iodide apoptosis assay.

Caspase37_Workflow start Plate HT-29 Cells and Induce Apoptosis add_substrate Add Caspase-3/7 NucView 488 Substrate start->add_substrate incubate Incubate at Room Temp (15-30 min, in dark) add_substrate->incubate read Measure Fluorescence (Plate Reader or Microscope) incubate->read

Figure 3: Experimental workflow for Caspase-3/7 activity assay.

Experimental Protocols

Annexin V-FITC and Propidium Iodide (PI) Staining for Apoptosis Detection

This protocol is a synthesized methodology based on standard procedures for detecting apoptosis by flow cytometry.[7][8]

Materials:

  • HT-29 cells

  • This compound or other compounds of interest

  • Phosphate-Buffered Saline (PBS)

  • 10X Binding Buffer (100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed HT-29 cells and treat with desired concentrations of this compound or other inhibitors for the specified duration. Include an untreated control group.

  • Cell Harvesting: Gently harvest the cells, including any floating cells in the medium, as they may be apoptotic. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay

This protocol outlines a general procedure for measuring the activity of executioner caspases 3 and 7, key mediators of apoptosis.[9]

Materials:

  • HT-29 cells in a 96-well plate

  • This compound or other compounds of interest

  • Caspase-3/7 reagent (e.g., NucView 488)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Plating and Treatment: Plate HT-29 cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight. Treat the cells with the desired compounds.

  • Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-3/7 reagent directly to each well.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (Excitation ~488 nm, Emission ~530 nm) or visualize the fluorescent cells using a fluorescence microscope.

Interpretation of Results: An increase in fluorescence intensity is directly proportional to the increase in Caspase-3/7 activity, indicating a higher level of apoptosis.

Conclusion

The available data indicates that this compound is a potent inducer of apoptosis in HT-29 colon cancer cells, acting through the inhibition of the PI3K/AKT/mTOR pathway. Its effects on increasing Annexin V binding and activating caspase-3/7 are consistent with the induction of programmed cell death. While direct comparative quantitative data with other PI3K inhibitors in the same experimental setting is limited, the information gathered from various studies suggests that this compound's pro-apoptotic activity is comparable to or potentially more potent than other inhibitors like wortmannin and BEZ235 in the HT-29 cell line. Further head-to-head studies are warranted to definitively establish its relative efficacy. The provided protocols and diagrams offer a framework for researchers to independently validate and further explore the apoptotic effects of this compound.

References

Safety Operating Guide

Proper Disposal of ETP-45658: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for ETP-45658, a potent PI3K inhibitor used in cancer research. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, the following procedures are based on established best practices for the disposal of hazardous chemical waste in a laboratory setting.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Skin and Body Laboratory coatTo protect skin and clothing from contamination.
II. Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step in the disposal process to prevent dangerous chemical reactions and to ensure compliant disposal.

Step 1: Identify and Classify the Waste

All materials that have come into contact with this compound should be considered chemical waste. This includes:

  • Unused or expired this compound powder.

  • Solutions containing this compound.

  • Contaminated labware (e.g., pipette tips, vials, flasks).

  • Contaminated PPE (e.g., gloves).

Step 2: Segregate Waste Streams

Different types of waste must be collected in separate, designated containers. Do not mix incompatible waste types.

Waste StreamDescriptionCollection Container
Solid Waste Unused this compound powder, contaminated consumables (pipette tips, microfuge tubes, etc.).Labeled, sealed, and chemical-resistant container for solid chemical waste.
Liquid Waste Solutions containing this compound (e.g., in DMSO or cell culture media).Labeled, sealed, and chemical-resistant container for liquid chemical waste. Segregate halogenated and non-halogenated solvents if applicable.
Sharps Waste Contaminated needles, syringes, or other sharp objects.Puncture-resistant sharps container.
III. Container Management and Labeling

Proper container management and labeling are mandated by regulatory agencies to ensure safe handling and disposal.

Container Requirements:

  • Compatibility: The container must be compatible with the chemical waste it holds. For this compound and its common solvents, high-density polyethylene (HDPE) containers are generally suitable.

  • Condition: Containers must be in good condition, with no leaks or cracks.

  • Closure: Containers must have a secure, tight-fitting lid. Keep containers closed except when adding waste.

Labeling:

All waste containers must be clearly labeled with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name(s) of the contents (e.g., "this compound in DMSO"). Avoid abbreviations or chemical formulas.

  • The approximate concentration and volume.

  • The date the waste was first added to the container.

  • The Principal Investigator's name and laboratory location.

IV. Storage and Disposal

Accumulated waste must be stored safely within the laboratory before being collected for final disposal.

On-site Storage:

  • Store waste containers in a designated, secondary containment area to prevent spills.

  • Segregate incompatible waste containers.

  • Do not accumulate large quantities of waste. Follow your institution's guidelines on maximum storage times and quantities.

Final Disposal:

  • Never dispose of this compound or its containers in the regular trash or down the drain.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.

  • EHS will arrange for the transport and disposal of the waste by a licensed hazardous waste management company, typically through incineration.[2]

Experimental Workflow & Disposal Pathway

The following diagrams illustrate the general experimental workflow involving a chemical compound like this compound and the subsequent waste disposal pathway.

G cluster_exp Experimental Protocol cluster_waste Waste Generation A Compound Weighing (this compound Powder) B Solubilization (e.g., in DMSO) A->B W1 Contaminated Weigh Paper, Pipette Tips A->W1 C Cell Treatment B->C W2 Stock Solution Vials, Contaminated Pipette Tips B->W2 D Data Acquisition (e.g., Viability Assay) C->D W3 Used Cell Culture Plates, Contaminated Media C->W3 W4 Contaminated Consumables D->W4

Diagram 1: Experimental Workflow and Waste Generation.

G Start Waste Generated (Solid & Liquid) Segregate Segregate Waste by Type (Solid, Liquid, Sharps) Start->Segregate Container Use Labeled, Compatible Waste Containers Segregate->Container Store Store in Designated Secondary Containment Area Container->Store Pickup Schedule Waste Pickup with EHS Store->Pickup Disposal Transport to Licensed Disposal Facility Pickup->Disposal

Diagram 2: this compound Disposal Pathway.

References

Personal protective equipment for handling ETP-45658

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of ETP-45658, a potent phosphoinositide 3-kinase (PI3K) inhibitor.[1] Given its potency and use in cancer research, stringent adherence to safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure to potent compounds like this compound. A risk-based approach should be adopted, considering the nature of the handling procedures. The following table summarizes the recommended PPE.

Equipment Specification Use Case
Gloves Double-gloving with powder-free nitrile gloves is required. The outer glove should be changed regularly and immediately if contaminated.[2]Required for all handling procedures, including weighing, dissolving, and administering the compound.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3] A face shield should be worn over goggles when there is a significant risk of splashes.Mandatory for all laboratory staff and visitors in areas where this compound is handled.[3]
Lab Coat/Gown A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2]Must be worn at all times when handling this compound to protect skin and clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powdered form of the compound or when there is a risk of aerosolization. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.[4][5]Required for weighing, compounding, and any procedure that may generate dust or aerosols.
Foot Protection Closed-toe shoes are mandatory in the laboratory.[6]Standard requirement for all laboratory work.

II. Experimental Protocols: Safe Handling Procedures

Adherence to standardized procedures is crucial for minimizing exposure risk. The following protocols outline the step-by-step guidance for key handling operations.

A. Weighing and Compounding:

  • Preparation: Conduct all weighing and compounding activities within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation exposure.

  • Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above, ensuring no skin is exposed.

  • Handling: Use dedicated equipment and utensils for handling this compound. Employ wet chemistry techniques where possible to reduce dust generation.

  • Cleaning: Decontaminate all surfaces and equipment immediately after use with an appropriate cleaning agent.

  • Doffing PPE: Remove PPE in a designated area, being careful to avoid self-contamination. Dispose of single-use items in a sealed, labeled waste bag.

B. Solution Preparation:

  • Solvent Selection: Refer to the product's data sheet for appropriate solvents. This compound is soluble in DMSO.

  • Dissolving: Add the solvent to the powdered this compound slowly and carefully within a fume hood to avoid splashing.

  • Storage: Store stock solutions at -20°C for short-term and -80°C for long-term stability.[1] Ensure containers are clearly labeled with the compound name, concentration, date, and hazard information.

III. Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Contaminated PPE and Labware: All disposable items that have come into contact with this compound, such as gloves, gowns, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste in accordance with institutional and local regulations. Do not pour down the drain.

  • Spill Management: In case of a spill, evacuate the area and prevent others from entering. Wearing appropriate PPE, absorb the spill with an inert material and collect it in a sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly.

IV. Logical Workflow for Handling this compound

The following diagram illustrates the decision-making process and procedural flow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Protocol A Review Safety Data Sheet (SDS) and Standard Operating Procedures (SOPs) B Assess Risks of the Planned Procedure A->B C Select Appropriate Personal Protective Equipment (PPE) B->C D Don PPE Correctly C->D E Conduct Experiment in a Controlled Environment (e.g., Fume Hood) D->E F Handle this compound with Care E->F J Spill or Exposure Occurs E->J G Decontaminate Work Area and Equipment F->G H Doff PPE Correctly G->H I Dispose of Waste According to Protocol H->I K Follow Emergency Procedures (Evacuate, Notify, Clean-up) J->K

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETP-45658
Reactant of Route 2
Reactant of Route 2
ETP-45658

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.